Azido-PEG3-Ala-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O7/c1-14(2,3)25-13(21)17-11(12(19)20)10-24-9-8-23-7-6-22-5-4-16-18-15/h11H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWDSHNHZCWMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120389 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054345-68-3 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054345-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-Ala-Boc: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG3-Ala-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, its application in PROTAC synthesis, and a detailed experimental protocol for its use in click chemistry-mediated bioconjugation.
Core Properties and Specifications
This compound is a polyethylene glycol (PEG)-based linker containing three key functional groups: an azide (N3) group, a tert-butyloxycarbonyl (Boc)-protected alanine, and a carboxylic acid. This unique combination of functionalities allows for its sequential and specific conjugation to two different ligands, a crucial step in the assembly of a functional PROTAC molecule.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C14H26N4O7 | [1] |
| Molecular Weight | 362.38 g/mol | [1] |
| CAS Number | 2054345-68-3 | [1] |
| Appearance | White to off-white solid | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C for long-term stability | |
| Shelf Life | Up to 3 years when stored as a powder at -20°C. In solvent, it should be stored at -80°C and used within one year. |
Role in PROTAC Drug Development
PROTACs are innovative therapeutic molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a versatile linker in PROTAC synthesis. The azide group provides a reactive handle for "click chemistry," a highly efficient and specific conjugation reaction. This allows for the covalent attachment of the linker to a ligand containing a complementary alkyne group. The Boc-protected alanine and the carboxylic acid offer additional points for chemical modification and attachment to the second ligand, often through amide bond formation. The defined length of the PEG3 spacer is critical in optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The primary application of this compound in PROTAC synthesis involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Below is a general experimental protocol for the conjugation of an alkyne-modified ligand to this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Materials:
-
This compound
-
Alkyne-functionalized ligand of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or a mixture of t-BuOH and water)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Reactant Preparation:
-
In a clean, dry reaction vessel, dissolve the alkyne-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous, degassed solvent.
-
Prepare a stock solution of copper(II) sulfate and a stock solution of the copper-chelating ligand (e.g., THPTA) in a suitable solvent.
-
Prepare a fresh stock solution of sodium ascorbate in a suitable solvent.
-
-
Reaction Setup:
-
Purge the reaction vessel containing the alkyne and azide with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with the reaction.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the addition of the chelating ligand solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the triazole product.
-
Reactions are typically complete within 1-4 hours, but reaction times may vary depending on the specific substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude reaction mixture can be diluted with an appropriate organic solvent and washed with water or brine to remove the copper catalyst and other water-soluble components.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the pure PROTAC intermediate.
-
PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action of the resulting PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.
References
The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, revolutionizing the development of therapeutics, diagnostics, and research reagents.[1][2] Their inherent properties—hydrophilicity, biocompatibility, and low immunogenicity—address many of the challenges associated with the modification of biomolecules.[3][4] This technical guide provides an in-depth exploration of the core principles of PEG linkers in bioconjugation, offering a comprehensive overview of their advantages, diverse functionalities, and critical role in enhancing the performance of bioconjugates. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the practical knowledge required for successful bioconjugation strategies.
Introduction: The Significance of PEG Linkers
Bioconjugation, the covalent attachment of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] The linker, a chemical moiety that connects the constituent parts of a bioconjugate, plays a critical role in determining the overall efficacy, stability, and pharmacokinetic profile of the final product. Among the various linker technologies, PEG linkers have emerged as the gold standard due to their unique combination of physicochemical properties.
The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The primary benefits of utilizing PEG linkers include:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" shield around the biomolecule, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This leads to sustained therapeutic effects and allows for less frequent dosing.
-
Tunable Properties: The length and architecture of the PEG linker can be precisely controlled to fine-tune the properties of the bioconjugate, allowing for optimization of drug delivery and therapeutic efficacy.
Types of PEG Linkers and Their Chemistries
The versatility of PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini, enabling conjugation to various functional groups on biomolecules. The choice of PEG linker is dictated by the target biomolecule and the desired conjugation strategy.
Structural Classification
PEG linkers can be broadly categorized based on their overall structure:
-
Linear PEG Linkers: These consist of a straight chain of repeating ethylene glycol units with functional groups at one or both ends. They are the most common type of PEG linker and are widely used in drug delivery and protein conjugation.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a superior shielding effect, further reducing immunogenicity and enzymatic degradation. Branched PEGs also allow for the attachment of multiple molecules, which is advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.
-
Multi-Arm PEG Linkers: These are a specialized type of branched linker with numerous arms, often used in the formation of hydrogels and for creating complex, multifunctional bioconjugates.
Functional Group Classification
The functionality of a PEG linker determines its reactivity towards specific amino acid residues or other functional groups on a biomolecule.
Table 1: Common Functional Groups of PEG Linkers and Their Targets
| Functional Group | Target on Biomolecule | Resulting Bond | Optimal Reaction pH |
| NHS Ester | Primary amines (Lysine, N-terminus) | Amide | 7.5 - 8.5 |
| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 |
| Azide | Alkynes (via Click Chemistry) | Triazole | Neutral |
| Alkyne | Azides (via Click Chemistry) | Triazole | Neutral |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | 4.5 - 6.0 |
| Thiol | Maleimides, other thiols | Thioether, Disulfide | 6.5 - 7.5 |
The Impact of PEG Linker Properties on Bioconjugate Performance
The rational design of a bioconjugate requires careful consideration of the PEG linker's properties, as they directly influence the therapeutic outcome.
Effect of PEG Chain Length
The length of the PEG chain is a critical parameter that affects the physicochemical and biological properties of the bioconjugate.
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Longer PEG Chains: Generally lead to a greater increase in hydrodynamic size, resulting in a longer circulation half-life and reduced immunogenicity. However, excessively long chains can also lead to decreased biological activity due to steric hindrance, which may impede the interaction of the bioconjugate with its target.
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Shorter PEG Chains: Have a lesser impact on pharmacokinetics but can be advantageous when minimizing steric hindrance is crucial to preserve biological activity.
Table 2: Influence of PEG Chain Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Chain Length | Reference |
| Hydrodynamic Size | Increases | |
| Circulation Half-Life | Increases | |
| Immunogenicity | Decreases | |
| Biological Activity | May decrease due to steric hindrance | |
| Solubility | Generally increases |
One study investigating folate-linked liposomal formulations found that increasing the PEG-linker length led to a significant increase in tumor accumulation in vivo. Specifically, the tumor size was reduced by over 40% in the group treated with a longer PEG linker compared to those with shorter linkers.
The Advantage of Branched PEG Linkers
Branched PEG linkers offer several advantages over their linear counterparts, particularly in the context of ADCs. Their unique architecture provides a more effective "stealth" effect, leading to:
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Reduced Immunogenicity: Studies have shown that branched PEG-modified nanocarriers induce significantly lower levels of anti-PEG antibodies compared to those with linear PEGs.
-
Increased Stability: The steric hindrance provided by the branched structure offers enhanced protection against enzymatic degradation, leading to improved stability in vivo.
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Higher Drug-to-Antibody Ratio (DAR): A single conjugation point on an antibody can anchor a branched linker carrying multiple drug molecules, allowing for a higher concentration of the cytotoxic payload to be delivered to the target cell. This "multiloading" capability can enhance the potency of an ADC by 10 to 100-fold in vivo.
Applications of PEG Linkers in Bioconjugation
The versatility of PEG linkers has led to their widespread adoption in various biomedical applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The linker's role is crucial for the ADC's success. Hydrophilic PEG linkers are particularly valuable as they can overcome the hydrophobicity of many cytotoxic drugs and linkers, which often limits the achievable DAR to 3-4. By incorporating PEG linkers, higher DARs can be achieved without causing aggregation or loss of antibody affinity, leading to more potent and effective cancer therapies.
Protein and Peptide PEGylation
PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. By attaching PEG chains, the resulting bioconjugate benefits from a longer half-life, reduced immunogenicity, and improved stability. This has led to the development of numerous successful PEGylated protein drugs, such as Pegasys® (peginterferon alfa-2a) and Neulasta® (pegfilgrastim).
Drug Delivery Systems
PEG linkers are integral components of various drug delivery systems, including liposomes and nanoparticles. The PEG coating on these carriers creates a hydrophilic shield that prevents their rapid clearance by the immune system, allowing for prolonged circulation and enhanced accumulation at the target site.
Experimental Protocols
The following are generalized protocols for common bioconjugation and analysis techniques involving PEG linkers. Researchers should optimize these protocols for their specific biomolecules and PEG reagents.
General Workflow for Protein PEGylation
Protocol 1: PEGylation of a Protein using an NHS-Ester PEG Linker
This protocol describes the conjugation of an amine-reactive PEG linker to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
NHS-Ester functionalized PEG linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Buffer for final formulation
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).
-
PEG Linker Dissolution: Immediately before use, dissolve the NHS-Ester PEG linker in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mg/mL).
-
Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a specific molar excess (e.g., 5 to 20-fold molar excess of PEG to protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30 minutes to 2 hours) with gentle mixing. The reaction time will depend on the reactivity of the protein and the PEG linker.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG linker and other impurities by SEC or IEX. The choice of purification method will depend on the size and charge differences between the protein, the PEGylated conjugate, and the free PEG.
-
Buffer Exchange: Exchange the purified conjugate into the desired final formulation buffer.
-
Characterization: Characterize the final product as described in Section 5.2.
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
Table 3: Common Analytical Techniques for Characterizing PEGylated Bioconjugates
| Technique | Information Obtained | Reference |
| SDS-PAGE | Apparent molecular weight, degree of PEGylation (qualitative) | |
| Size Exclusion Chromatography (SEC) | Purity, aggregation, hydrodynamic size | |
| Ion Exchange Chromatography (IEX) | Separation of species with different degrees of PEGylation | |
| Reversed-Phase HPLC (RP-HPLC) | Purity, separation of isomers | |
| Mass Spectrometry (MS) | Accurate molecular weight, confirmation of conjugation, identification of conjugation sites | |
| NMR Spectroscopy | Determination of the degree of PEGylation | |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution |
Protocol 2: Determination of Degree of PEGylation by SDS-PAGE
-
Sample Preparation: Prepare samples of the unconjugated protein, the PEGylation reaction mixture, and the purified conjugate.
-
Gel Electrophoresis: Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel) under reducing or non-reducing conditions.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: The PEGylated protein will migrate slower than the unconjugated protein, appearing as a band or a smear at a higher apparent molecular weight. The distribution of bands can provide a qualitative assessment of the degree of PEGylation.
Conclusion and Future Perspectives
PEG linkers have fundamentally transformed the landscape of bioconjugation, enabling the development of more effective and safer biotherapeutics. Their ability to improve solubility, stability, and pharmacokinetic profiles while reducing immunogenicity is unparalleled. The continued evolution of PEG linker technology, including the development of novel architectures and cleavable linkers, promises to further expand the applications and success of bioconjugates in medicine and research. As our understanding of the intricate relationship between linker properties and biological outcomes deepens, the rational design of PEGylated bioconjugates will continue to drive innovation in drug development.
References
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two entities.[1][2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][4] This guide provides a comprehensive overview of PROTAC linkers, their diverse functions, and the experimental methodologies used to characterize their impact on PROTAC activity.
The Multifaceted Role of the PROTAC Linker
The primary function of the PROTAC linker is to bridge the POI and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's characteristics, such as its length, rigidity, and chemical composition, directly influence the geometry and stability of this ternary complex.
An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency. Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule. These properties, such as solubility, cell permeability, and metabolic stability, are crucial for a PROTAC's overall drug-like characteristics and in vivo performance. For instance, the incorporation of polar groups like polyethylene glycol (PEG) can enhance solubility and permeability.
A Tour of PROTAC Linker Types
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design. They offer a high degree of conformational freedom. However, they can contribute to high lipophilicity, potentially impacting solubility and cell permeability.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding. While their flexibility can be advantageous, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Rigid Linkers
Rigid linkers impose conformational constraints on the PROTAC molecule, which can be advantageous in pre-organizing the molecule into a bioactive conformation for optimal ternary complex formation.
-
Cycloalkane Structures: Linkers containing cycloalkane structures such as piperazine, piperidine, or cyclohexane are commonly used to introduce rigidity while also enhancing water solubility and metabolic stability.
-
Aromatic and Heterocyclic Rings: The incorporation of aromatic or heterocyclic rings, such as triazoles, provides metabolic stability and helps to reduce oxidative degradation in vivo.
Functional or "Smart" Linkers
A more advanced approach involves the use of "smart" or functional linkers that can respond to specific stimuli, allowing for greater control over PROTAC activity. These can include photo-cleavable linkers that release the active PROTAC upon light exposure, or linkers that are cleaved by a specific intracellular trigger.
Quantitative Insights into Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize quantitative data illustrating the impact of linker modifications on PROTAC performance.
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1-VHL | PEG/Alkyl | 12 | >1000 | <10 | |
| TBK1-VHL | PEG/Alkyl | 21 | 3 | 96 | |
| TBK1-VHL | PEG/Alkyl | 29 | 292 | 76 | |
| ERα-pVHL | Alkyl | 9 | ~100 | ~60 | |
| ERα-pVHL | Alkyl | 12 | ~10 | ~80 | |
| ERα-pVHL | Alkyl | 16 | ~1 | >90 | |
| ERα-pVHL | Alkyl | 19 | ~100 | ~50 | |
| ERα-pVHL | Alkyl | 21 | >1000 | <20 |
Table 1: Impact of Linker Length on Degradation Efficacy. This table demonstrates the critical importance of optimizing linker length for maximal degradation potency. For both TBK1 and ERα, a clear optimal linker length exists, with shorter or longer linkers leading to a significant decrease in efficacy.
| PROTAC System (Target-E3 Ligase) | Linker Composition | Binary Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | Degradation Potency (DC50, nM) | Reference |
| BRD4-VHL (MZ1) | PEG | BRD4 BD2: 18, VHL: 64 | 4.6 | 26 | |
| BTK-CRBN | Alkyl | BTK: 1.5, CRBN: >10000 | ~1 | 1-40 | |
| CRBN-VHL | Alkyl | N/A | N/A | Active | |
| CRBN-VHL | PEG | N/A | N/A | Weakly Active |
Table 2: Influence of Linker Composition on PROTAC Activity. This table highlights how linker composition can affect binding affinities, ternary complex formation, and ultimately, degradation potency. The examples show that even with varying binary affinities, a PROTAC can be potent if it forms a stable ternary complex, and that subtle changes from an alkyl to a PEG linker can dramatically impact activity.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation of the target protein.
References
In-Depth Technical Guide to Azido-PEG3-Ala-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG3-Ala-Boc, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in PROTAC-mediated protein degradation, and its application in click chemistry.
Core Chemical Attributes
This compound is a heterobifunctional molecule featuring a polyethylene glycol (PEG) spacer, an azide group for click chemistry, and a Boc-protected alanine moiety. These features make it a versatile building block in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to target specific proteins for degradation.
| Property | Value | Source(s) |
| CAS Number | 2054345-68-3 | [1][2][3][4] |
| Chemical Formula | C14H26N4O7 | [1] |
| Molecular Weight | 362.38 g/mol | |
| Appearance | White solid powder | |
| Purity | Typically ≥98% | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |
Role in PROTAC Technology
PROTACs are innovative therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system (UPS). A PROTAC molecule typically consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile linker in PROTAC assembly.
The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The azide group provides a reactive handle for "clicking" the linker to a ligand functionalized with an alkyne group, a highly efficient and specific conjugation method. The Boc-protected alanine can be deprotected to reveal a primary amine, which can then be coupled to the other ligand.
The Ubiquitin-Proteasome System (UPS) Signaling Pathway
The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a three-step enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein.
-
Activation (E1): A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.
-
Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
-
Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the target protein.
The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which marks it for recognition and degradation by the 26S proteasome.
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol outlines a general workflow for synthesizing a PROTAC using this compound. This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Materials:
-
This compound
-
Alkyne-functionalized ligand for the target protein
-
Carboxylic acid-functionalized ligand for the E3 ligase
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Click Reaction:
-
Dissolve the alkyne-functionalized target protein ligand and this compound in an appropriate solvent (e.g., DMF/water mixture).
-
Add a solution of copper(II) sulfate and sodium ascorbate (to reduce Cu(II) to the catalytic Cu(I) in situ).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, purify the resulting triazole-linked intermediate by chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid group) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until the formation of the final PROTAC is complete, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a PEG spacer for improved physicochemical properties and orthogonal reactive groups (azide and protected amine), allows for a modular and efficient assembly of these next-generation therapeutics. Understanding the chemical properties and reaction protocols associated with this linker is crucial for researchers and drug developers aiming to harness the power of targeted protein degradation.
References
Synthesis of PEGylated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecule drugs.[][2] By conjugating PEG to amino acids, the fundamental building blocks of proteins, researchers can improve their solubility, stability, and pharmacokinetic profiles.[] This modification can lead to a longer circulation half-life, reduced immunogenicity, and protection from enzymatic degradation.[][3] This in-depth technical guide details the core synthesis pathways for PEGylated amino acids, providing experimental protocols and quantitative data to aid researchers in this critical bioconjugation technique.
Core Synthesis Strategies
The synthesis of PEGylated amino acids primarily revolves around two main strategies: the "grafting to" approach, where a pre-formed PEG polymer is attached to an amino acid, and the "grafting from" approach, where PEG chains are polymerized from an initiator-modified amino acid. A third, less common method involves the "grafting through" technique where a PEGylated monomer is incorporated during polymerization.
"Grafting To" Strategy: The Predominant Approach
The "grafting to" method is the most widely employed strategy for synthesizing PEGylated amino acids due to its versatility and the commercial availability of a wide range of activated PEG reagents. This approach involves the reaction of a functional group on an amino acid with a complementary reactive group on an activated PEG polymer. The choice of reactive groups is crucial for controlling the site of PEGylation and ensuring a stable linkage.
Common reactive functional groups on amino acids targeted for PEGylation include:
-
Amine groups (-NH2): Found at the N-terminus and on the side chains of lysine and arginine.
-
Thiol groups (-SH): Present on the side chain of cysteine.
-
Carboxyl groups (-COOH): Located at the C-terminus and on the side chains of aspartic acid and glutamic acid.
-
Hydroxyl groups (-OH): Found on the side chains of serine and threonine.
Several well-established chemistries are utilized in the "grafting to" approach:
-
Active Ester Method (Amine-reactive): This is one of the most common methods for PEGylating amine groups. PEG is activated with a group like N-hydroxysuccinimide (NHS) to form a PEG-NHS ester. This ester readily reacts with primary amines under mild conditions to form a stable amide bond.
-
Maleimide Method (Thiol-reactive): This highly specific method targets the thiol group of cysteine residues. A maleimide-activated PEG reacts with the thiol group via a Michael addition reaction to form a stable thioether linkage.
-
Reductive Amination (N-terminus specific): This method allows for site-specific PEGylation of the N-terminal α-amino group. A PEG-aldehyde reacts with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
-
Carbodiimide Chemistry (Carboxyl-reactive): Carboxyl groups can be targeted by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of an amide bond with an amine-terminated PEG.
-
Epoxy Method (Nucleophile-reactive): Epoxy-activated PEGs can react with nucleophilic groups like amines and thiols to form a stable covalent bond.
The logical workflow for a typical "grafting to" synthesis is depicted below:
References
Key features of azide-functionalized PEG linkers.
An In-depth Technical Guide to Azide-Functionalized PEG Linkers for Advanced Bioconjugation
Introduction
Poly(ethylene glycol), or PEG, is a biocompatible, water-soluble, and non-immunogenic polymer extensively utilized in drug delivery and biomedical research.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly enhances the therapeutic properties of peptides, proteins, and small-molecule drugs.[3] It can improve solubility, increase stability against enzymatic degradation, extend circulation half-life, and reduce immunogenicity.[3][4]
Azide-functionalized PEG (Azide-PEG) linkers are a pivotal class of PEG derivatives that feature one or more terminal azide (–N₃) groups. This functional group is central to the field of "click chemistry," a set of bioorthogonal reactions that are rapid, highly specific, and efficient. The azide group's stability and selective reactivity, particularly with alkyne partners, allow for the precise and robust construction of complex bioconjugates under mild, aqueous conditions, making it an indispensable tool for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core features of azide-functionalized PEG linkers, including their physicochemical properties, reaction mechanisms, key applications, and detailed experimental protocols.
Core Features and Physicochemical Properties
Azide-PEG linkers are defined by the unique combination of the PEG backbone and the azide functional group. This combination imparts a set of highly desirable properties for bioconjugation and drug delivery applications.
Key Properties of the PEG Backbone:
-
Hydrophilicity: The repeating ethylene glycol units make the polymer highly soluble in water and other aqueous buffers, which helps to solubilize hydrophobic drugs or proteins.
-
Biocompatibility and Low Immunogenicity: PEG is recognized as safe by regulatory bodies like the FDA and generally does not elicit an immune response, reducing the risk of adverse reactions in vivo.
-
Pharmacokinetic Enhancement: The hydrophilic PEG chain forms a hydration shell around the conjugated molecule, increasing its hydrodynamic volume. This "shielding" effect reduces renal clearance and protects the molecule from proteolytic degradation, thereby extending its circulation half-life.
Key Properties of the Azide (–N₃) Functional Group:
-
Bioorthogonality: The azide group is exceptionally stable in biological systems and does not react with naturally occurring functional groups like amines or thiols, ensuring that conjugation reactions are highly specific to the intended alkyne-containing target.
-
Click Chemistry Reactivity: Azides are the cornerstone of the most common click chemistry reaction, the Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).
-
Stability: Azide-PEG linkers are stable under a wide range of conditions and should be stored at -20°C in a moisture-free environment to ensure long-term stability.
The structure of Azide-PEG can be varied to suit different applications, including monofunctional (e.g., N₃-PEG-OH), bifunctional (e.g., N₃-PEG-N₃), or multi-arm branched structures. Monodispersed Azide-PEG linkers, which have a single, well-defined molecular weight, are particularly valuable for developing therapeutics like antibody-drug conjugates (ADCs) as they ensure batch-to-batch consistency and predictable pharmacokinetic profiles.
Quantitative Data Summary
The properties and reaction parameters of Azide-PEG linkers are critical for designing successful conjugation strategies. The table below summarizes key quantitative data for these linkers.
| Parameter | Typical Range/Value | Significance & Notes | Reference(s) |
| Molecular Weight (MW) | 200 Da – 40,000 Da | Affects solubility, circulation half-life, and steric hindrance. Higher MW generally leads to longer half-life. | |
| Polydispersity Index (PDI) | < 1.05 | A measure of the uniformity of PEG chain lengths. A low PDI (<1.05) is crucial for pharmaceutical applications to ensure batch consistency. Monodispersed PEGs have a PDI of 1. | |
| Azide Substitution Level | > 95% | Represents the percentage of PEG chains successfully functionalized with an azide group. High substitution is critical for conjugation efficiency. | |
| CuAAC Reaction Time | 30 minutes – 48 hours | Dependent on reactants, catalyst concentration, and temperature. Can be very rapid. | |
| SPAAC Reaction Time | 1 hour – 24 hours | Generally slower than CuAAC but avoids the need for a cytotoxic copper catalyst, making it suitable for in vivo applications. | |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | A slight excess of one reactant can be used to drive the reaction to completion. | |
| Reaction pH | 4 – 11 (CuAAC); 7.0–8.5 (SPAAC) | Click chemistry is tolerant of a wide pH range, making it compatible with physiological conditions. | |
| Storage Temperature | -20°C | Essential for maintaining the stability of the azide group and preventing degradation. |
Core Chemistry: Azide-Alkyne Cycloaddition
The primary utility of azide-functionalized PEG linkers lies in their ability to participate in azide-alkyne cycloaddition reactions, forming a stable triazole ring. This reaction is the most prominent example of click chemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient click reaction. It involves the use of a copper(I) catalyst, often generated in situ from a copper(II) source like copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate. The reaction is extremely fast and high-yielding, but the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications. The use of copper-chelating ligands like THPTA can mitigate this toxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the activation energy needed for the reaction to proceed efficiently without a catalyst. This "copper-free" click chemistry is truly bioorthogonal and is the preferred method for conjugations in living systems, such as cell surface labeling.
Applications in Research and Drug Development
The versatility of azide-PEG linkers has led to their widespread adoption in numerous applications.
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. Hydrophilic PEG linkers are used to connect the drug and antibody, improving the ADC's solubility, stability, and pharmacokinetic profile. Azide-functionalized PEGs allow for precise, site-specific conjugation, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is critical for safety and efficacy.
-
Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles (e.g., liposomes, gold nanoparticles, PLGA nanoparticles) with Azide-PEG creates a "stealth" coating that reduces protein adsorption (the "corona effect") and prevents rapid clearance by the immune system. The terminal azide groups then serve as reactive handles for attaching targeting ligands (e.g., antibodies, peptides) via click chemistry to direct the nanoparticles to specific tissues or cells.
-
Bioconjugation and Protein Modification: Azide-PEG linkers are used to PEGylate proteins and peptides to enhance their therapeutic properties. The azide group provides a precise point of attachment for other molecules, such as fluorescent dyes for imaging, small molecule drugs, or other proteins, enabling the creation of multifunctional biologics.
-
Hydrogel Formation and Tissue Engineering: In tissue engineering, azide-PEG can be used as a cross-linker to form hydrogels. By reacting multi-arm Azide-PEGs with multi-arm Alkyne-PEGs, stable hydrogel networks can be created that can encapsulate cells or therapeutic agents. Bioactive peptides can be "clicked" onto the hydrogel scaffold to promote cell adhesion and growth.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azide-terminated PEG and its use in click chemistry reactions. Optimization may be required for specific molecules and applications.
Protocol 1: Synthesis of α-Azido-ω-hydroxy-PEG (N₃-PEG-OH)
This protocol describes a typical two-step synthesis from a commercially available PEG-diol (HO-PEG-OH), proceeding through a mesylate intermediate.
Materials:
-
HO-PEG-OH (e.g., MW 2000 Da)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (NEt₃)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Ethanol
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄)
Methodology:
-
Mesylation Step:
-
Dissolve HO-PEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0°C).
-
Add triethylamine (2.3 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq. for monofunctional, 3.4 eq. for bifunctional).
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 14 hours).
-
Monitor reaction completion by TLC.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl, brine, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the PEG-mesylate (MsO-PEG-OMs).
-
-
Azidation Step:
-
Dissolve the dried PEG-mesylate (1 eq.) in absolute ethanol.
-
Add sodium azide (10 eq.) to the solution.
-
Heat the suspension to reflux (approx. 85°C) and stir overnight.
-
After cooling to room temperature, filter the mixture to remove excess sodium azide and salts.
-
Concentrate the filtrate by rotary evaporation.
-
Re-dissolve the crude product in a minimal amount of DCM and precipitate by adding it to a large volume of cold diethyl ether or MTBE.
-
Collect the white solid product by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final N₃-PEG-N₃ product.
-
Confirm product formation and purity using ¹H NMR and FTIR spectroscopy.
-
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an Azide-PEG linker to an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-functionalized molecule (e.g., protein, drug)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium L-ascorbate (NaAsc) solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent/Buffer System (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or a t-BuOH/H₂O mixture)
Methodology:
-
Reactant Preparation: Dissolve the azide-PEG and the alkyne-functionalized molecule in the chosen buffer system to their desired final concentrations. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the CuSO₄ solution to the THPTA ligand solution (a 1:5 molar ratio of Cu:ligand is common) and mix gently.
-
Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne reactants.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of CuSO₄ is typically 50-250 µM, and sodium ascorbate is 2.5-5 mM.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature with gentle stirring. Monitor the progress by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for proteins) until completion (typically 1-12 hours).
-
Purification: Once the reaction is complete, purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. Common methods include size-exclusion chromatography (SEC), dialysis, or preparative HPLC.
Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an Azide-PEG linker to a molecule functionalized with a strained cyclooctyne, such as DBCO.
Materials:
-
Azide-functionalized PEG linker
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
Solvent/Buffer System (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)
Methodology:
-
Reactant Preparation: Dissolve the azide-PEG linker and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction: Combine the two solutions. A slight molar excess of one component (e.g., 1.5:1 azide:cyclooctyne) may be used to ensure complete conjugation of the limiting reagent.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the specific cyclooctyne used.
-
Monitoring and Purification: Monitor the reaction progress via LC-MS or HPLC. In many bioconjugation applications, the reaction is clean enough that the product can be used directly in subsequent steps without purification. If necessary, purification can be performed using SEC or HPLC.
Conclusion
Azide-functionalized PEG linkers are powerful and versatile tools that have become central to modern bioconjugation, drug delivery, and materials science. Their unique combination of the beneficial properties of the PEG backbone with the highly specific and efficient reactivity of the azide group enables the precise construction of complex molecular architectures. The ability to perform these conjugations under mild, bioorthogonal conditions via click chemistry has revolutionized the development of advanced therapeutics like ADCs, targeted nanoparticle systems, and PEGylated proteins. As research continues to advance, the strategic use of these linkers will undoubtedly play a critical role in engineering the next generation of diagnostics and therapies.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
The Sentinel of Synthesis: An In-depth Technical Guide to Boc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, a reliable guardian of the primary amine that enables the precise, stepwise assembly of amino acid chains. This technical guide delves into the core principles of Boc protection, offering a comprehensive overview of its mechanism, application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
Core Principles of Boc Protection
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed for the temporary protection of the α-amino group of amino acids.[1] Its utility stems from its stability under a broad range of reaction conditions, including those that are basic, and the mild acidic conditions required for its removal.[2] This orthogonality to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl), is a critical feature in the design of complex multi-step syntheses.[2][3]
The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions during subsequent chemical transformations.
Mechanism of Action: Protection and Deprotection
Boc Protection: The protection of an amine with Boc anhydride proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, leading to the formation of the protected amine (a carbamate), along with the byproducts tert-butanol and carbon dioxide. The reaction can be performed with or without a base; however, the presence of a mild base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Boc Deprotection: The removal of the Boc group is readily accomplished under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, making it a better leaving group. The protonated carbamate then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can be scavenged by nucleophilic species in the reaction mixture or can eliminate a proton to form isobutylene gas.
Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy was a foundational method in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides. In Boc-based SPPS, the C-terminal amino acid is first anchored to an insoluble resin support. The synthesis then proceeds in a cyclical manner, with each cycle consisting of three main steps:
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free amine of the growing peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups (often benzyl-based) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the Boc protection and deprotection of amines, providing a quantitative basis for experimental design.
Table 1: Boc Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq) | TEA (1.2 eq) | DCM | 1-4 | >95 | |
| Aniline | (Boc)₂O (1.1 eq) | DMAP (cat.) | Acetonitrile | 2-6 | >90 | |
| Amino Acid | (Boc)₂O (1.2 eq) | NaOH | Water/Dioxane | 2-4 | >90 | |
| Structurally Diverse Amines | (Boc)₂O (1.0 eq) | None | Water/Acetone | 0.1-0.5 | 90-98 |
Data compiled from various sources; specific reaction conditions and yields may vary depending on the substrate.
Table 2: Boc Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |
| 25-50% TFA | DCM | Room Temp | 0.5-2 h | Common for SPPS | |
| 4M HCl | Dioxane or Ethyl Acetate | Room Temp | 1-4 h | Product precipitates as HCl salt | |
| Trimethylsilyl Iodide (TMSI) | Chloroform or Acetonitrile | Room Temp | Several hours to overnight | For sensitive substrates | |
| Thermal (in Water) | Water | 100 | Minutes to hours | Acid-free method | |
| Zinc Bromide | DCM | Room Temp | Overnight | Lewis acid-mediated |
Reaction times and efficiency are substrate-dependent.
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualizing the Chemistry: Diagrams
Caption: Mechanism of Boc protection of a primary amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Workflow for Solid-Phase Peptide Synthesis using the Boc strategy.
References
The Strategic Advantage of Controlled Linkage: A Technical Guide to Heterobifunctional PEG Spacers
In the intricate world of bioconjugation and drug delivery, the ability to precisely connect and control the spatial relationship between molecules is paramount. Heterobifunctional polyethylene glycol (PEG) spacers have emerged as indispensable tools for researchers, scientists, and drug development professionals, offering a versatile and powerful solution for creating stable, well-defined bioconjugates. This technical guide delves into the core functions, applications, and methodologies associated with these critical linkers, providing a comprehensive resource for their effective implementation.
Core Concepts: Bridging Molecules with Precision
Heterobifunctional PEG spacers are linear chains of repeating ethylene glycol units with distinct reactive groups at each terminus. This dual-ended, specific reactivity is their defining feature, allowing for the sequential and controlled conjugation of two different molecules. One end of the PEG spacer can be reacted with a specific functional group on a biomolecule (like a protein or antibody), while the other end remains available to react with a second molecule, such as a small molecule drug, an imaging agent, or a surface.
The PEG component of the spacer imparts several beneficial properties to the resulting conjugate:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic molecules and protect conjugated proteins from enzymatic degradation, leading to improved stability in biological fluids.
-
Reduced Immunogenicity: PEGylation can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules can reduce renal clearance, leading to a longer circulation half-life in the body.
-
Precise Spatial Control: The defined length of the PEG chain provides a flexible, hydrophilic spacer arm that separates the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or for optimizing the targeting of a drug.
The choice of reactive groups on the heterobifunctional PEG spacer is dictated by the available functional groups on the molecules to be conjugated. Common reactive pairings include:
-
Amine-reactive and Thiol-reactive: N-hydroxysuccinimide (NHS) esters reacting with primary amines (e.g., on lysine residues) and maleimides or pyridyldithiol reacting with free thiols (e.g., on cysteine residues).
-
Amine-reactive and Carbonyl-reactive: NHS esters for amines and hydrazides or aminooxy groups for aldehydes and ketones.
-
Click Chemistry: Azide and alkyne groups for use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions, which offer high efficiency and orthogonality.
Key Applications in Research and Drug Development
The unique properties of heterobifunctional PEG spacers have led to their widespread adoption in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): These spacers are critical for linking potent cytotoxic drugs to monoclonal antibodies. The PEG chain enhances the solubility of the ADC and the specific linker chemistry allows for controlled drug-to-antibody ratios (DAR).
-
Surface Modification and Immobilization: PEG spacers are used to attach proteins, peptides, or other biomolecules to surfaces such as biosensors, microarrays, and nanoparticles. This creates a hydrophilic, protein-repellent surface that reduces non-specific binding and improves the performance of the device.
-
Targeted Drug Delivery: By conjugating a targeting ligand (e.g., a peptide or antibody fragment) to a drug-loaded nanoparticle or liposome via a PEG spacer, the therapeutic payload can be specifically delivered to diseased cells, enhancing efficacy and reducing off-target toxicity.
-
Diagnostic and Imaging Agents: Heterobifunctional PEG spacers are used to link imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting molecules, enabling the visualization of biological processes and the diagnosis of diseases.
Quantitative Data on Heterobifunctional PEG Spacers
The selection of a heterobifunctional PEG spacer is often guided by quantitative parameters that influence the performance of the final bioconjugate. The following tables summarize key data related to common spacer chemistries and properties.
| Table 1: Common Heterobifunctional PEG Spacer Chemistries and Their Targets | |
| Reactive Group 1 | Target Functional Group 1 |
| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) |
| Maleimide | Thiols (-SH) |
| Pyridyldithiol (PDP) | Thiols (-SH) |
| Hydrazide | Carbonyls (aldehydes, ketones) |
| Aminooxy | Carbonyls (aldehydes, ketones) |
| Azide | Alkynes (for Click Chemistry) |
| Alkyne | Azides (for Click Chemistry) |
| Table 2: Impact of PEG Chain Length on Physicochemical Properties | |
| Property | Effect of Increasing PEG Length |
| Solubility | Increases |
| Hydrodynamic Radius | Increases |
| Immunogenicity | Decreases |
| In Vivo Half-Life | Increases (up to a certain point) |
| Tissue Penetration | May decrease for very long chains |
| Table 3: Comparative Stability of Common Maleimide and Thiol-based Linkages | |
| Linkage Type | Relative In Vivo Stability |
| Thioether (from Maleimide) | High |
| Disulfide (from PDP) | Low (cleavable by reducing agents) |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for common applications of heterobifunctional PEG spacers. It is crucial to optimize these protocols for specific molecules and applications.
Protocol 1: Two-Step Conjugation of a Protein to a Small Molecule using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein (containing accessible amines) to a thiol-containing small molecule.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Thiol-containing small molecule
-
Reaction buffers: Amine-free buffer (e.g., PBS) for the first step, and a slightly acidic buffer (e.g., MES, pH 6.0-6.5) for the second step.
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Methodology:
-
Protein Activation:
-
Dissolve the NHS-PEG-Maleimide linker in a dry, aprotic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Add a 5-20 fold molar excess of the linker stock solution to the protein solution in PBS at pH 7.4.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM.
-
Remove excess, unreacted linker by SEC or dialysis against a buffer at pH 6.0-6.5.
-
-
Conjugation to Small Molecule:
-
Dissolve the thiol-containing small molecule in a suitable buffer.
-
Add the activated protein-PEG-Maleimide to the small molecule solution. A 1.1 to 1.5 molar excess of the thiol-containing molecule over the protein is often used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from unreacted small molecule and protein by SEC.
-
Protocol 2: Surface Immobilization of a Peptide using Azide-PEG-NHS
This protocol outlines the immobilization of an alkyne-modified peptide onto a surface functionalized with primary amines.
Materials:
-
Amine-functionalized surface (e.g., glass slide, nanoparticle)
-
Azide-PEG-NHS linker
-
Alkyne-modified peptide
-
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) for CuAAC.
-
Buffers: PBS (pH 7.4) for the first step, and a suitable buffer for the click chemistry reaction.
Methodology:
-
Surface Activation:
-
Dissolve the Azide-PEG-NHS linker in an appropriate solvent.
-
Incubate the amine-functionalized surface with the linker solution for 1-2 hours at room temperature.
-
Wash the surface thoroughly with buffer to remove any non-covalently bound linker.
-
-
Peptide Immobilization via Click Chemistry:
-
Prepare a solution of the alkyne-modified peptide and the copper(I) catalyst in a suitable buffer.
-
Incubate the azide-activated surface with the peptide/catalyst solution for 1-4 hours at room temperature.
-
Wash the surface extensively to remove unreacted peptide and catalyst.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes involving heterobifunctional PEG spacers. The following Graphviz diagrams illustrate key concepts.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
A Deep Dive into PEG Linkers: An In-depth Technical Guide on Water Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and biomaterials. Their remarkable water solubility and biocompatibility are central to their widespread adoption, enabling the development of safer and more effective therapeutics. This technical guide provides a comprehensive overview of the core principles governing the water solubility and biocompatibility of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
The Core of PEG Linkers: Understanding their Structure and Properties
Polyethylene glycol is a polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1] This simple, flexible, and hydrophilic structure is the foundation of its unique properties. PEG linkers are chemically functionalized PEGs that can covalently attach to various molecules such as drugs, proteins, and nanoparticles.[2][3] They can be linear or branched and are available in a range of molecular weights, which significantly influences their characteristics.[4]
The key properties of PEG linkers that underpin their utility in biomedical applications are:
-
High Water Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, leading to excellent solubility in aqueous environments. This property is crucial for enhancing the solubility of hydrophobic drugs.
-
Biocompatibility: PEG is generally considered non-toxic and exhibits low immunogenicity, making it well-tolerated by the human body.
-
"Stealth" Properties: The hydration shell formed around the PEG chain creates a steric barrier that reduces recognition by the immune system and minimizes non-specific protein adsorption.
-
Favorable Pharmacokinetics: PEGylation, the process of attaching PEG linkers to a molecule, increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its circulation time in the bloodstream.
Quantitative Analysis of Water Solubility
The water solubility of PEG is inversely proportional to its molecular weight. While lower molecular weight PEGs are miscible with water in all proportions, the solubility of higher molecular weight PEGs decreases. PEG is also soluble in a variety of organic solvents, which is advantageous for conjugation chemistry.
Below are tables summarizing the solubility of various PEG molecular weights in water and common organic solvents.
Table 1: Solubility of Polyethylene Glycol (PEG) in Water at 20°C
| Molecular Weight ( g/mol ) | Solubility in Water |
| 200 | Soluble in all proportions |
| 400 | Soluble in all proportions |
| 600 | Soluble in all proportions |
| 1000 | > 50% |
| 2000 | > 50% |
| 4000 | ~50% |
| 6000 | ~50% |
| 8000 | ~50% |
| 20000 | ~50% |
Table 2: Solubility of Polyethylene Glycol (PEG) in Various Organic Solvents
| Solvent | PEG 400 | PEG 1000 | PEG 4000 |
| Acetone | Soluble | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Methanol | Soluble | Soluble | Soluble |
| Toluene | Soluble | Soluble | Slightly Soluble |
| Diethyl Ether | Slightly Soluble | Insoluble | Insoluble |
| Hexane | Insoluble | Insoluble | Insoluble |
Biocompatibility Profile: A Quantitative Perspective
While PEG is generally considered biocompatible, it is essential to quantify its effects on cells and tissues. Cytotoxicity and hemolysis are two key parameters evaluated to assess biocompatibility.
Table 3: In Vitro Cytotoxicity of PEG Derivatives (IC50 values)
| PEG Derivative | Cell Line | IC50 (mg/mL) | Reference |
| Triethylene Glycol (TEG) | HeLa | 19.8 | |
| Triethylene Glycol (TEG) | L929 | 12.4 | |
| PEG-1000 | L929 | 22.5 | |
| PEG-4000 | L929 | 20.0 | |
| mPEGA-480 | HeLa | 0.04 | |
| mPEGA-480 | L929 | 0.03 | |
| mPEGMA-500 | HeLa | 0.25 | |
| mPEGMA-500 | L929 | 0.20 | |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 0.00494 µM | |
| ZHER2-PEG4K-MMAE | NCI-N87 | 0.0319 µM | |
| ZHER2-PEG10K-MMAE | NCI-N87 | 0.1113 µM |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. A higher IC50 value generally indicates lower cytotoxicity.
Experimental Protocols for Core Biocompatibility and Solubility Assessment
Detailed and standardized protocols are crucial for the accurate evaluation of PEG linker properties.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 150 µL of DMSO or acidified isopropanol)
-
96-well plates
-
Cell culture medium
-
Test substance (PEG linker or PEGylated compound)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treatment: Discard the culture medium and add fresh medium containing various concentrations of the test substance. Include a negative control (medium only) and a positive control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, discard the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Hemocompatibility Assessment: Hemolysis Assay (ISO 10993-4)
This assay evaluates the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Materials:
-
Fresh rabbit or human blood with anticoagulant
-
Phosphate-buffered saline (PBS)
-
Test material (PEG linker-coated surface or extract)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., polyethylene)
-
Spectrophotometer
Protocol:
-
Blood Preparation: Prepare a diluted suspension of red blood cells in PBS.
-
Direct Contact Method:
-
Place the test material in a tube.
-
Add the red blood cell suspension and incubate at 37°C for 3 hours with gentle agitation.
-
-
Extract Method:
-
Prepare an extract of the test material by incubating it in PBS.
-
Add the extract to the red blood cell suspension and incubate as above.
-
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis). A hemolysis percentage below 2% is generally considered non-hemolytic.
Visualizing the Impact and Mechanisms of PEG Linkers
Graphical representations are powerful tools for understanding complex biological processes and experimental designs.
Logical Relationship: Factors Influencing PEG Linker Properties
Caption: Factors influencing PEG linker properties and their impact on applications.
Experimental Workflow: PEGylation and Characterization
Caption: General experimental workflow for PEGylation and subsequent characterization.
Signaling Pathway: PROTAC Mechanism of Action
References
Methodological & Application
Application of Azido-PEG3-Ala-Boc in PROTAC Development for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG3-Ala-Boc in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.
This compound is a versatile, PEG-based linker that offers several advantages in PROTAC design. The polyethylene glycol (PEG) component enhances solubility and can improve cell permeability. The azide functional group is particularly valuable as it enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][] These reactions are highly efficient, specific, and can be performed under mild conditions, making them ideal for the modular and rapid synthesis of PROTAC libraries. The Boc-protected alanine adds a degree of conformational rigidity and can influence the spatial orientation of the two ligands.
This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs, with a focus on targeting the epigenetic reader protein BRD4, a well-established therapeutic target in oncology.
Signaling Pathways and Experimental Workflows
The development and evaluation of a PROTAC involve a series of well-defined steps, from initial design and synthesis to comprehensive biological characterization. The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the development of a BRD4-targeting PROTAC using an this compound linker.
Quantitative Data Summary
The following tables summarize representative quantitative data for a BRD4-targeting PROTAC. While a specific PROTAC utilizing the this compound linker has not been explicitly detailed in the literature, the data presented here for a similar BRD4 degrader provides a benchmark for expected performance.
Table 1: In Vitro Degradation and Biological Activity
| Parameter | Value | Cell Line / Assay Conditions |
| BRD4 Degradation (DC50) | ~1-50 nM | Various cancer cell lines (e.g., AML, breast cancer) |
| Maximum Degradation (Dmax) | >90% | Various cancer cell lines |
| BRD4 Binding (Kd) | ~5-100 nM | Biochemical Assay (e.g., SPR, ITC) |
| E3 Ligase Binding (Kd) | ~100-500 nM | Biochemical Assay (e.g., SPR, ITC) |
| Cell Viability (IC50) | ~5-100 nM | Various cancer cell lines |
| c-MYC Expression Inhibition (IC50) | ~10-150 nM | Cellular Assay |
Table 2: Pharmacokinetic Properties (Representative)
| Parameter | Value | Species | Administration |
| Half-life (t1/2) | 2-8 hours | Mouse | Intravenous (IV) |
| Bioavailability (F%) | 10-40% | Mouse | Oral (PO) |
| Clearance (CL) | 5-20 mL/min/kg | Mouse | Intravenous (IV) |
| Volume of Distribution (Vd) | 1-5 L/kg | Mouse | Intravenous (IV) |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry
This protocol describes a general method for synthesizing a BRD4-targeting PROTAC using the this compound linker, the BRD4 inhibitor JQ1 as the warhead, and pomalidomide as the E3 ligase ligand.
Step 1: Synthesis of Alkyne-Functionalized JQ1
-
Dissolve (+)-JQ1 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3, 3 equivalents) and propargyl bromide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain alkyne-functionalized JQ1.
Step 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve alkyne-functionalized JQ1 (1 equivalent) and this compound-functionalized pomalidomide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction should become a clear, homogeneous solution.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the final product.
-
Characterize the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for BRD4 Degradation
This protocol details the procedure to quantify the degradation of BRD4 protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).
-
Conclusion
This compound is a highly valuable linker for the synthesis of PROTACs, offering a straightforward and efficient route to novel protein degraders through click chemistry. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate PROTACs targeting key proteins such as BRD4. The modularity of this approach allows for the rapid generation of PROTAC libraries with diverse linkers, facilitating the optimization of degradation efficiency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of novel therapeutics.
References
A Step-by-Step Guide to Bioconjugation with Azido-PEG3-Ala-Boc: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step guide for utilizing Azido-PEG3-Ala-Boc in bioconjugation. This heterobifunctional linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. Its structure incorporates a terminal azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected alanine residue, which after deprotection, offers a primary amine for further conjugation.
Introduction
This compound is a versatile linker that enables the precise and efficient covalent attachment of various molecules. The azide functionality allows for highly specific and bioorthogonal ligation with alkyne-containing molecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc (tert-butyloxycarbonyl) protecting group on the alanine moiety provides a stable mask for the primary amine, which can be selectively removed under acidic conditions to reveal a reactive site for subsequent conjugation reactions. This dual functionality makes this compound an ideal building block for constructing complex biomolecular architectures.
Experimental Workflow Overview
The general workflow for bioconjugation using this compound involves a two-stage process. The initial step is the "click" reaction to conjugate the azide end of the linker to an alkyne-containing molecule. This is followed by the deprotection of the Boc group to expose the primary amine, which is then available for reaction with a second molecule of interest.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the bioconjugation process. These values should serve as a starting point, and optimization may be necessary for specific applications.
Table 1: Reaction Conditions for Click Chemistry
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | This compound and a terminal alkyne-functionalized molecule | This compound and a cyclooctyne-functionalized molecule (e.g., DBCO, BCN) |
| Molar Ratio | 1:1 to 1.5:1 (Azide:Alkyne)[1] | 1.5:1 (Azide:Cyclooctyne)[1] |
| Solvent | DMSO, t-BuOH/H₂O mixture[1] | PBS (pH 7.3), DMSO, DMF[1] |
| Catalyst | CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate)[1] | None |
| Ligand | Optional, but recommended for biomolecules (e.g., THPTA, BTTAA) | Not Applicable |
| Temperature | Room Temperature to 50°C | Room Temperature to 37°C |
| Reaction Time | 30 minutes to 48 hours | 1 to 24 hours |
Table 2: Reaction Conditions for Boc Deprotection
| Parameter | Value |
| Reagent | Trifluoroacetic acid (TFA) |
| TFA Concentration | 25-50% in Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours |
| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule using a copper catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional but recommended for biomolecules)
-
Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system.
-
Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and, if used, the ligand. For biomolecule conjugation, a 1:5 molar ratio of copper to ligand is often employed.
-
Reaction Setup: In a reaction vessel, combine the solutions of the azide and alkyne. If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiation: Add the copper/ligand premix to the azide and alkyne solution. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or TLC.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. The product can be purified by methods such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a strained cyclooctyne-containing molecule.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Phosphate-Buffered Saline (PBS) pH 7.3 or DMSO
Procedure:
-
Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction Incubation: Mix the solutions of the azide and the cyclooctyne. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is often used. Incubate the reaction mixture at room temperature or 37°C.
-
Monitoring: The reaction progress can be monitored by LC-MS or other appropriate analytical techniques. Reaction times can range from 1 to 24 hours depending on the concentration and reactivity of the reactants.
-
Purification: If necessary, the conjugate can be purified using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.
Protocol 3: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1 or 2
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask with a magnetic stir bar.
-
Deprotection: Add TFA to the solution (typically 25-50% v/v). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Acidic Salt: Concentrate the reaction mixture under reduced pressure. The resulting residue will be the amine as its TFA salt.
-
Free Amine (Optional Basic Work-up): Dissolve the crude residue in DCM. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the chemical transformations involved in the use of this compound.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the construction of well-defined bioconjugates. The protocols provided herein offer a robust starting point for researchers in drug development and related fields. By leveraging the power of click chemistry and the reliability of Boc protection, this linker facilitates the synthesis of complex molecules with a high degree of control and efficiency. As with any chemical synthesis, optimization of the described conditions for specific substrates and desired outcomes is recommended.
References
Application Notes and Protocols for Peptide Modification and Labeling Using Azido-PEG3-Ala-Boc
Introduction
Azido-PEG3-Ala-Boc is a versatile chemical tool designed for the precise modification and labeling of peptides. It is a heterobifunctional molecule incorporating three key features: a Boc-protected amine for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, a flexible triethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and an azide group for highly specific and efficient bioorthogonal "click" chemistry reactions.
These characteristics make this compound an invaluable reagent for a wide range of applications in chemical biology, drug discovery, and diagnostics. Its primary utility lies in its role as a building block for synthesizing peptides with a latent reactive handle. This azide functionality allows for the post-synthetic conjugation of various molecules, including fluorescent dyes, biotin, radiolabels, or small molecule drugs, without affecting the native peptide structure.[1][2] Furthermore, this compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting moiety.[2][3]
This document provides detailed protocols for the incorporation of this compound into peptides using Boc-SPPS and subsequent labeling via copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Experimental Protocols
1. Incorporation of this compound into Peptides via Boc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence during Boc-based solid-phase peptide synthesis. The process follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Fritted reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[4]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step once.
-
Washing: Wash the resin with DMF (3x) to remove excess DIEA.
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (3 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the PEG linker, a longer coupling time and the use of a potent coupling reagent like HATU are recommended to ensure high coupling efficiency.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Continuation of Synthesis: Repeat the deprotection, neutralization, and coupling cycle for any subsequent amino acids in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF).
2. Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the azide-modified peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye) in solution.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-modified peptide solution with a 3- to 5-fold molar excess of the alkyne-functionalized molecule.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA catalyst solution to the peptide mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the labeled peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove the catalyst and excess reagents.
3. Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of the azide-modified peptide with a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
Azide-modified peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer.
-
Prepare a stock solution of the strained alkyne-functionalized molecule in DMSO.
-
-
SPAAC Reaction:
-
Add a 1.5- to 3-fold molar excess of the strained alkyne solution to the azide-modified peptide solution.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the labeled peptide using RP-HPLC or size-exclusion chromatography.
Data Presentation
The following tables summarize the expected yields and purity for the synthesis and labeling of a model 10-amino acid peptide incorporating this compound. These are representative values, and actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Expected Yields for Peptide Synthesis and Modification
| Step | Parameter | Expected Value |
| Boc-SPPS | Coupling Efficiency per Cycle | >99% |
| Overall Crude Peptide Yield after Cleavage | 70-85% | |
| Purification | Yield after RP-HPLC | 30-50% (of crude) |
| CuAAC Labeling | Reaction Yield | >95% |
| SPAAC Labeling | Reaction Yield | >90% |
Table 2: Purity Assessment of a Model Peptide
| Product | Method | Expected Purity |
| Crude Peptide | RP-HPLC (214 nm) | 60-80% |
| Purified Peptide | RP-HPLC (214 nm) | >95% |
| Labeled Peptide | RP-HPLC (214 nm and dye wavelength) | >98% |
| Final Product | Mass Spectrometry | Confirmed correct mass |
Visualizations
Caption: Experimental workflow for peptide synthesis and labeling.
Caption: PROTAC mechanism of action.
Caption: Click chemistry reaction pathways.
References
Application Notes and Protocols for Azido-PEG3-Ala-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG3-Ala-Boc is a heterobifunctional linker that offers precise control over ADC construction and enhances its therapeutic properties.
This linker incorporates three key elements:
-
An azide (N3) group, which serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific conjugation to an alkyne-modified antibody.
-
A short, hydrophilic polyethylene glycol (PEG) spacer (PEG3) that improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time.[1]
-
A Boc-protected L-alanine (Ala-Boc) moiety, which, after deprotection, provides a primary amine for stable amide bond formation with a carboxylic acid group on the cytotoxic drug. The amino acid can also influence the cleavage characteristics of the linker if designed as part of a cleavable sequence.
These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols, data presentation, and workflow visualizations.
Key Features and Benefits of this compound in ADCs
-
Site-Specific Conjugation: The use of click chemistry allows for precise control over the conjugation site on the antibody, leading to the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[2]
-
Enhanced Pharmacokinetics: The hydrophilic PEG spacer can shield the hydrophobic payload, reducing plasma clearance and increasing the overall exposure of the ADC.[1]
-
Improved Solubility and Stability: The PEG component mitigates the aggregation often associated with hydrophobic drug payloads, enhancing the overall stability and manufacturability of the ADC.[1][3]
-
Versatility: The two-step conjugation strategy allows for the independent preparation of the drug-linker conjugate and the modified antibody, providing flexibility in the development process.
Data Presentation
The incorporation of PEG linkers can significantly impact the physicochemical and pharmacological properties of an ADC. The following tables summarize representative quantitative data on the effects of PEGylation.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This table illustrates that increasing the PEG linker length generally decreases the clearance rate of the ADC, with a plateau effect observed around PEG8.
Table 2: Representative in vitro Cytotoxicity of ADCs with and without PEG Linkers
| Conjugate | Target Cell Line | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| Affibody-Drug Conjugate (No PEG) | HER2-positive | ~10 | 1 |
| Affibody-Drug Conjugate (4 kDa PEG) | HER2-positive | ~45 | 4.5 |
| Affibody-Drug Conjugate (10 kDa PEG) | HER2-positive | ~220 | 22 |
Data adapted from a study on affibody-drug conjugates. This table demonstrates that while longer PEG chains can prolong half-life, they may also lead to a reduction in in vitro cytotoxicity, highlighting the need for optimization.
Table 3: Representative Conjugation Efficiency and DAR for Azide-Alkyne Click Chemistry
| Conjugation Method | Coupling Efficiency | Resulting DAR |
| Site-specific enzymatic modification with azido-PEG-amine followed by click chemistry | >95% | ~2 |
This data, from a study using a similar azide-PEG linker, showcases the high efficiency of click chemistry for achieving a homogeneous ADC product.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Drug-Linker Conjugation
This protocol describes the deprotection of the Boc group from this compound and the subsequent conjugation to a cytotoxic drug containing a carboxylic acid.
Part A: Boc Deprotection
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) (e.g., 10 mg/mL).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker (Azido-PEG3-Ala-NH2).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Part B: Amide Coupling to Cytotoxic Drug
-
Activation of Drug: Dissolve the carboxylic acid-containing cytotoxic drug (1 equivalent) in anhydrous dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).
-
Activation Reaction: Stir the mixture at room temperature for 15-30 minutes to form the NHS-activated drug.
-
Conjugation: In a separate flask, dissolve the deprotected Azido-PEG3-Ala-NH2 linker (1.5 equivalents) in anhydrous DMF. Add the activated drug solution to the linker solution.
-
Coupling Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting drug-linker conjugate by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final Azido-PEG3-Ala-Drug conjugate.
-
Characterization: Characterize the final product by mass spectrometry to confirm its identity and purity.
Protocol 2: Site-Specific Antibody Modification
This protocol describes a general method for introducing an alkyne group into an antibody for subsequent click chemistry. This can be achieved through various methods, including the use of unnatural amino acids or enzymatic modification. Here, we describe a method using an NHS-alkyne reagent to modify lysine residues. For more site-specific methods, refer to literature on enzymatic or genetic engineering approaches.
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Linker Preparation: Prepare a stock solution of an alkyne-NHS ester (e.g., DBCO-NHS ester) in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the alkyne-NHS ester stock solution to the antibody solution. The molar ratio will influence the number of alkyne groups incorporated and should be optimized. A starting point is a 5-10 fold molar excess of the linker to the antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted alkyne-linker using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the concentration of the alkyne-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
Protocol 3: ADC Synthesis via Click Chemistry
This protocol describes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the azido-functionalized drug-linker to the alkyne-modified antibody.
-
Reagent Preparation:
-
Dissolve the Azido-PEG3-Ala-Drug conjugate in an appropriate solvent (e.g., DMSO).
-
Use the purified alkyne-modified antibody from Protocol 2.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody with the Azido-PEG3-Ala-Drug conjugate. A molar excess of the drug-linker (e.g., 3-5 equivalents per alkyne group) is typically used.
-
The total amount of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, with gentle mixing and protection from light.
-
Purification: Purify the resulting ADC from the unreacted drug-linker and other byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC as described in Protocol 4.
Protocol 4: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
B. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Inject the purified ADC onto an SEC column equilibrated with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
The percentage of monomer, aggregate, and fragment can be determined by integrating the peak areas.
C. In Vitro Cytotoxicity Assay
-
Cell Plating: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium. Add the solutions to the wells.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
References
Application Notes and Protocols: Deprotection of the Boc Group on Azido-PEG3-Ala-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Azido-PEG3-Ala-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The protocols herein focus on the widely used and effective method of acidolysis with trifluoroacetic acid (TFA).
The Boc group serves as a stable protecting group for the primary amine of the alanine residue, allowing for chemoselective modifications at other sites of a molecule. Its clean and high-yielding removal is a critical step in the subsequent conjugation of this linker to a protein of interest or other biomolecules. The azide moiety remains stable under the described acidic conditions, making it available for subsequent click chemistry reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of amino acids and related compounds using trifluoroacetic acid. While specific data for this compound is not extensively published, these values, derived from studies on similar substrates, provide a reliable benchmark for reaction optimization.[1][2][3]
| Substrate Example | Deprotection Conditions | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| N-Boc-L-Alanine | 2 eq. TFA, 110 °C | 7 min | >98 | High | [1] |
| N-Boc-L-Alanine methyl ester | Choline Chloride:pTSA | 10 min | >98 | High | [2] |
| General Peptide (on resin) | 50% TFA in DCM | 20-30 min | - | >90 | |
| N-Boc Amine | 25% TFA in DCM | 2 hours | >95 | High |
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol describes the standard procedure for the removal of the Boc group in a solution phase.
1. Reaction Setup: a. Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M. b. Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
2. Deprotection Reaction: a. Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 or 50% TFA/DCM mixture). b. Continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. c. Let the reaction proceed at room temperature for an additional 1-2 hours.
3. Reaction Monitoring: a. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. For TLC analysis, spot the reaction mixture on a silica plate and elute with a suitable solvent system (e.g., 10% Methanol in DCM). The deprotected product will have a lower Rf value (be more polar) than the starting material. Ninhydrin stain can be used to visualize the primary amine of the product. c. For LC-MS analysis, a small aliquot of the reaction mixture should be diluted and injected to monitor the disappearance of the starting material's mass and the appearance of the product's mass.
4. Work-up and Isolation (as TFA salt): a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To ensure complete removal of residual TFA, add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. c. The resulting residue is the deprotected amine as its TFA salt, which can often be used directly in subsequent reactions.
5. Work-up and Isolation (as free amine - Optional): a. If the free amine is required, dissolve the crude residue from step 4.a in DCM. b. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine, Azido-PEG3-Ala-NH₂.
Visualizations
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for the Boc deprotection of this compound.
Logical Workflow: Role of Azido-PEG3-Ala in PROTAC Synthesis
Caption: Logical workflow for PROTAC synthesis using Azido-PEG3-Ala linker.
References
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with PEG Linkers
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications involving living cells and in vivo studies.[4]
The incorporation of Polyethylene Glycol (PEG) linkers into SPAAC-based bioconjugation strategies offers significant advantages. PEG is a hydrophilic and biocompatible polymer that can enhance the solubility, stability, and pharmacokinetic properties of conjugated biomolecules, such as proteins, peptides, and antibodies.[4] The combination of SPAAC and PEG linkers provides a robust and versatile platform for a wide range of applications, including targeted drug delivery, in vivo imaging, hydrogel formation for tissue engineering, and the study of complex biological processes.
These application notes provide an overview of the key considerations for using SPAAC with PEG linkers, detailed experimental protocols for common applications, and a summary of relevant quantitative data to guide experimental design.
Data Presentation: Quantitative Data Summary
The efficiency of a SPAAC reaction is critically dependent on the choice of cyclooctyne, the solvent, and the pH. The following tables summarize key quantitative data to aid in the selection of reagents and reaction conditions.
Table 1: Second-Order Rate Constants of Common Cyclooctynes in SPAAC Reactions
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.1 - 1.0 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
| Azodibenzocyclooctyne | DBCO | High | The NHS ester form is commonly used for attachment to molecules. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.4 | 0.32–0.85 |
| HEPES | 7.5 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
Note: Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Protein via SPAAC
This protocol describes a two-step process for the site-specific PEGylation of a protein. First, an azide group is introduced into the protein. Second, an alkyne-PEG linker is attached via SPAAC.
Materials:
-
Protein of interest (with a site for azide incorporation, e.g., via an unnatural amino acid or enzymatic modification)
-
Azide-functionalized labeling reagent (e.g., Azido-PEG-NHS ester if targeting lysines)
-
DBCO-PEG linker (e.g., DBCO-PEG-Maleimide if targeting a cysteine)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Desalting column (e.g., PD-10)
-
SDS-PAGE analysis equipment
-
Mass spectrometer (for confirmation)
Methodology:
Step 1: Introduction of the Azide Moiety
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Azide Labeling: Add the azide-functionalized labeling reagent to the protein solution at a 5-20 fold molar excess. The exact ratio may need to be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted azide labeling reagent using a desalting column, equilibrating and eluting with PBS.
Step 2: SPAAC Reaction with DBCO-PEG
-
Reactant Preparation: To the azide-labeled protein solution, add the DBCO-PEG linker at a 1.5-5 fold molar excess over the protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.
-
Purification: Purify the PEGylated protein conjugate to remove any unreacted DBCO-PEG linker using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the successful PEGylation and determine the degree of labeling using SDS-PAGE and mass spectrometry.
Protocol 2: Formation of a PEG-based Hydrogel via SPAAC
This protocol describes the formation of a hydrogel by crosslinking two PEG precursors functionalized with an azide and a cyclooctyne, respectively.
Materials:
-
Azide-functionalized multi-arm PEG (e.g., 4-arm PEG-Azide)
-
Cyclooctyne-functionalized multi-arm PEG (e.g., 4-arm PEG-DBCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
Methodology:
-
Precursor Preparation: Prepare stock solutions of the azide-functionalized PEG and the cyclooctyne-functionalized PEG in PBS at the desired concentrations (e.g., 10% w/v). Ensure both solutions are fully dissolved.
-
Hydrogel Formation: In a suitable mold or vessel, mix equal volumes of the azide-PEG and cyclooctyne-PEG solutions.
-
Crosslinking: Vortex the mixture for 5-10 seconds to ensure homogeneity. The gelation should begin within minutes. The gelation time can be tuned by varying the concentration of the PEG precursors.
-
Incubation: Allow the hydrogel to fully cure for at least 30 minutes at room temperature before use.
-
Application: The resulting hydrogel can be used for various applications, such as 3D cell culture or as a scaffold for tissue engineering. The biocompatibility of SPAAC hydrogels allows for the encapsulation of cells.
Mandatory Visualizations
Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation with PEG linkers.
Application Example: Investigating Glycosylation in a Signaling Pathway
Hypothetical Scenario: Investigating the role of O-GlcNAcylation on a key signaling protein (e.g., a transcription factor) in the Wnt signaling pathway. Aberrant glycosylation is increasingly recognized as a hallmark of cancer, and understanding its impact on signaling pathways is a critical area of research.
Workflow:
-
Metabolic Labeling: Culture cells of interest (e.g., a colon cancer cell line with an active Wnt pathway) in the presence of an azide-modified sugar, such as N-azidoacetylgalactosamine (GalNAz). This sugar analog will be metabolically incorporated into O-GlcNAc modifications on cellular proteins, including the target transcription factor.
-
Cell Lysis and Protein Isolation: After a suitable incubation period, lyse the cells and isolate the total protein content. If desired, the target transcription factor can be enriched using immunoprecipitation.
-
SPAAC with a PEGylated Probe: The azide-labeled proteins in the cell lysate are then reacted with a DBCO-functionalized PEG linker that is also conjugated to a reporter molecule, such as a biotin tag for affinity purification or a fluorescent dye for imaging.
-
Analysis:
-
Affinity Purification and Mass Spectrometry: If a biotin-PEG-DBCO linker was used, the glycosylated proteins can be captured on streptavidin beads and subsequently identified and quantified by mass spectrometry. This can reveal changes in the glycosylation status of the target transcription factor under different cellular conditions (e.g., with and without a Wnt pathway agonist/antagonist).
-
In-gel Fluorescence: If a fluorescent-PEG-DBCO linker was used, the proteins can be separated by SDS-PAGE, and the glycosylated proteins can be visualized using a fluorescence scanner. This provides a direct readout of changes in the glycosylation of the target protein.
-
Caption: Workflow for studying protein glycosylation in a signaling pathway using SPAAC-PEG.
References
- 1. Transglutaminase mediated PEGylation of nanobodies for targeted nano-drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Nanoparticles with Azido-PEG3-Ala-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with precisely designed bifunctional linkers is a cornerstone of advanced drug delivery and diagnostic systems. Azido-PEG3-Ala-Boc is a heterobifunctional linker that offers a strategic approach to nanoparticle surface modification. This linker incorporates a terminal azide group for subsequent "click chemistry" conjugation, a polyethylene glycol (PEG) spacer to enhance biocompatibility and solubility, and a Boc-protected alanine residue. The carboxylic acid of the alanine provides a reactive handle for covalent attachment to amine-functionalized nanoparticles.
This two-step conjugation strategy allows for the initial, stable anchoring of the linker to the nanoparticle surface, followed by the highly efficient and bioorthogonal ligation of a second molecule of interest (e.g., a targeting ligand, a therapeutic agent, or an imaging probe) via the azide group. This methodology is particularly relevant in the development of targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs), where precise control over the nanoparticle's surface chemistry is paramount for therapeutic efficacy.[1]
These application notes provide a detailed protocol for the functionalization of amine-presenting nanoparticles with this compound, subsequent characterization, and a discussion of potential applications.
Materials and Reagents
| Reagent | Supplier | Notes |
| Amine-functionalized nanoparticles | User-defined | E.g., silica, iron oxide, or polymeric nanoparticles |
| This compound | Various | Store at -20°C, desiccated |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Standard lab supplier | Store at -20°C, desiccated |
| N-Hydroxysuccinimide (NHS) | Standard lab supplier | Store at room temperature, desiccated |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Standard lab supplier | Prepare fresh, 0.1 M, pH 6.0 |
| Phosphate-buffered saline (PBS) | Standard lab supplier | Prepare fresh, pH 7.4 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Standard lab supplier | Use high-purity, anhydrous grade |
| Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) | Standard lab supplier | To stop the coupling reaction |
| Dialysis tubing or centrifugal filter units | Standard lab supplier | For purification of functionalized nanoparticles |
Experimental Protocols
Protocol 1: Functionalization of Amine-Nanoparticles with this compound via EDC/NHS Coupling
This protocol details the covalent attachment of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles.
1. Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in 0.1 M MES buffer, pH 6.0.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of 10 mg/mL this compound solution.
-
100 µL of 10 mg/mL EDC solution.
-
100 µL of 10 mg/mL NHS solution.
-
-
Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
3. Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in 0.1 M MES buffer, pH 6.0, at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension. A 20-50 fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
4. Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the functionalized nanoparticles to remove unreacted linker and byproducts. This can be achieved by:
-
Dialysis: Dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
Centrifugal Filtration: Use an appropriate molecular weight cutoff (MWCO) centrifugal filter unit. Wash the nanoparticles multiple times with PBS (pH 7.4).
-
5. Storage:
-
Resuspend the purified this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Compare the results with the unfunctionalized nanoparticles. A successful functionalization should result in an increase in hydrodynamic diameter and a change in the zeta potential.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.
-
Acquire the FTIR spectrum.
-
Look for the appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.[2] The presence of this peak confirms the successful conjugation of the azido-linker. A peak for the C-O-C stretch of the PEG linker can also be observed around 1100 cm⁻¹.[3]
3. Quantification of Surface Azide Groups (Optional):
-
For quantitative analysis, a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reaction can be performed with an alkyne-bearing fluorescent dye. The fluorescence intensity can then be correlated to the number of accessible azide groups on the nanoparticle surface.
Data Presentation
The following tables present example quantitative data that could be obtained from the characterization experiments.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized Amine-Nanoparticles | 105 ± 2.1 | 0.15 ± 0.02 | +25.3 ± 1.5 |
| This compound Functionalized Nanoparticles | 120 ± 3.5 | 0.18 ± 0.03 | +10.1 ± 2.0 |
Note: Data are presented as mean ± standard deviation. The increase in diameter and decrease in positive zeta potential are indicative of successful surface modification.
Table 2: FTIR Characteristic Peaks for Functionalized Nanoparticles
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Functionalized NPs? |
| Fe-O (for iron oxide core) | ~580 | Yes |
| N-H (from amine groups) | ~3400 (broad) | Reduced intensity |
| C=O (amide bond from conjugation) | ~1650 | Yes |
| N₃ (azide) | ~2100 | Yes |
| C-O-C (PEG linker) | ~1100 | Yes |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted nanoparticle delivery pathway.
Logical Relationship of Components
Caption: Component relationships in functionalization.
References
- 1. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Azido-PEG3-Ala-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. The use of amino acids featuring bioorthogonal handles, such as azides, allows for the precise postsynthetic modification of peptides. This document provides detailed application notes and protocols for the incorporation of N-α-Boc-N-ε-(3-(2-(2-(3-azidopropoxy)ethoxy)ethoxy)propanoyl)-L-alanine (Azido-PEG3-Ala-Boc) into peptides using Solid-Phase Peptide Synthesis (SPPS).
The this compound building block offers a dual functionality. The Boc protecting group is suitable for Boc-based SPPS strategies. The azido-functionalized PEG3 linker provides a versatile handle for subsequent conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide, potentially reducing immunogenicity and increasing in vivo half-life[3][4][5].
These protocols are intended for researchers familiar with the principles of SPPS. The incorporation of bulky, non-proteinogenic amino acids like this compound can present challenges such as steric hindrance, potentially leading to incomplete coupling reactions. Therefore, optimized coupling strategies are discussed.
Data Presentation
Table 1: Reagents for Peptide Synthesis and Modification
| Reagent/Material | Supplier | Purpose |
| Resins | ||
| Boc-Ala-Merrifield Resin | Various | Solid support for peptide synthesis |
| Amino Acids | ||
| Boc-protected amino acids | Various | Building blocks for peptide chain elongation |
| This compound | Custom Synthesis | Incorporation of the azido-PEGylated moiety |
| Reagents | ||
| Dichloromethane (DCM) | Various | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and coupling |
| Trifluoroacetic acid (TFA) | Various | Reagent for Boc deprotection |
| Diisopropylethylamine (DIEA) | Various | Base for neutralization and coupling activation |
| HBTU/HATU | Various | Coupling reagent |
| Anhydrous Hydrofluoric acid (HF) | Specialized Supplier | Cleavage of peptide from Merrifield resin |
| p-Cresol/p-Thiocresol | Various | Scavengers for cleavage |
| Post-synthetic Modification | ||
| Alkyne-functionalized molecule | Various | Reaction partner for click chemistry |
| Copper(II) sulfate (CuSO₄) | Various | Catalyst precursor for CuAAC |
| Sodium ascorbate | Various | Reducing agent for CuAAC |
Table 2: Typical Yields and Purity in SPPS
| Step | Parameter | Typical Value | Notes |
| Single Coupling Step | Efficiency | >99% | For standard amino acids. May be lower for sterically hindered residues. |
| Overall Synthesis Yield | Crude Peptide | 10-50% | Highly dependent on peptide length and sequence. |
| Purification | Purity | >95% | Achievable with preparative HPLC. |
| Post-synthetic Ligation | Yield | 50-90% | Dependent on the specific click chemistry conditions and reactants. |
Note: The successful incorporation of bulky amino acids like this compound is highly sequence-dependent. Optimization of coupling times and reagents may be necessary to achieve desired yields.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc-Strategy) Incorporating this compound
This protocol describes the manual synthesis of a peptide containing the Azido-PEG3-Ala moiety using a Boc-based strategy on Merrifield resin.
1. Resin Swelling and Preparation:
-
Place the Boc-amino acid-loaded Merrifield resin in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x) and DMF (3x).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Incorporation of this compound:
-
Due to the steric bulk of this compound, a more robust coupling strategy is recommended.
-
In a separate vial, dissolve this compound (3-4 equivalents) and a stronger coupling reagent like HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours, or perform the reaction overnight at room temperature.
-
Alternatively, microwave-assisted coupling can significantly enhance the efficiency of this step.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
5. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent standard amino acid to be added to the peptide sequence.
6. Peptide Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., p-cresol, p-thiocresol) to the resin.
-
Perform the cleavage using anhydrous hydrofluoric acid (HF) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Protocol 2: Post-Synthetic Modification via CuAAC ("Click" Reaction)
This protocol describes the conjugation of an alkyne-containing molecule to the azido-functionalized peptide in solution.
1. Preparation of Reaction Mixture:
-
Dissolve the purified azido-peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
-
In a separate vial, dissolve the alkyne-functionalized molecule (1.5-2 equivalents) in the same solvent system.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate in water.
2. Click Reaction:
-
Add the alkyne solution to the peptide solution.
-
Add sodium ascorbate (5-10 equivalents) to the reaction mixture, followed by CuSO₄ (1-2 equivalents).
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
3. Purification of the Conjugate:
-
Once the reaction is complete, purify the peptide conjugate by preparative RP-HPLC to remove excess reagents and unreacted starting materials.
-
Lyophilize the purified conjugate to obtain a solid product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for SPPS incorporating this compound.
Post-Synthetic Modification and Application Pathway
Caption: Conjugation of a fluorophore and subsequent cellular uptake study.
References
Troubleshooting & Optimization
Improving the solubility of Azido-PEG3-Ala-Boc in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Azido-PEG3-Ala-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a molecule commonly used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. It features an azide group for "click chemistry," a PEG3 (polyethylene glycol) spacer to increase hydrophilicity, and a Boc-protected alanine residue. The PEG spacer generally improves solubility in aqueous solutions.[1][2] However, the Boc (tert-butoxycarbonyl) protecting group and the alanine methyl group are hydrophobic, which can limit its overall solubility in aqueous buffers.[3] It is typically soluble in organic solvents like DMSO, DMF, and dichloromethane.[4]
Q2: I am having difficulty dissolving this compound directly in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
A2: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic Boc protecting group.[3] While the PEG chain enhances water solubility, the overall molecule may still have insufficient hydrophilicity to dissolve readily in a purely aqueous environment, especially at higher concentrations.
Q3: Can I use organic solvents to aid in dissolving this compound?
A3: Yes, using a water-miscible organic co-solvent is a standard and recommended approach. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for initially dissolving the compound to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer.
Q4: How does pH affect the solubility of this compound?
A4: The pH of the aqueous buffer can significantly impact solubility. This compound contains a carboxylic acid group from the alanine residue. In acidic or neutral solutions, this group is protonated (-COOH), making it less polar. By increasing the pH of the buffer to a value above the pKa of the carboxylic acid (typically around 3.5-4.5 for an alanine derivative), the group will be deprotonated to its carboxylate form (-COO⁻). This negatively charged form is more polar and thus more soluble in water.
Q5: What is the maximum recommended concentration of organic co-solvent (like DMSO) in my final aqueous buffer?
A5: To minimize potential toxicity or off-target effects in biological assays, the final concentration of the organic co-solvent should be kept as low as possible. For most cell-based experiments, a final DMSO concentration of 0.5% or less is generally considered safe, though this can be cell-line dependent. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Q6: What will happen if I add the aqueous buffer directly to my vial of dry this compound?
A6: Adding the aqueous buffer directly to the dry compound is likely to result in incomplete dissolution, with the compound potentially forming an oily film or a suspension of fine particles. This is because the hydrophobic portions of the molecule may prevent efficient solvation by water molecules.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when I add my DMSO stock to the aqueous buffer.
| Possible Cause | Solution |
| Localized High Concentration: The compound is precipitating at the point of contact between the concentrated stock and the buffer. | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion and prevents localized supersaturation. Never add the aqueous buffer to the DMSO stock. |
| Solubility Limit Exceeded: The final concentration in the aqueous buffer is above the compound's solubility limit. | Try preparing a more dilute final solution. You may need to optimize the concentration for your specific buffer system. |
| Incorrect pH: The pH of your aqueous buffer is not optimal for solubility. | Increase the pH of your final aqueous buffer. For example, using a phosphate buffer at pH 8.0 may improve solubility compared to pH 7.4. |
Issue 2: The solution is cloudy or contains visible particles after preparation.
| Possible Cause | Solution |
| Incomplete Dissolution: The compound is not fully dissolved in the initial organic solvent or the final aqueous solution. | After adding the organic stock to the buffer, briefly sonicate the solution in a water bath. This can help to break up any small aggregates. |
| Low Temperature: The buffer or solvent temperature is too low, reducing solubility. | Gently warm the solution to 37°C. However, be cautious with prolonged heating to avoid potential degradation. |
Issue 3: I am concerned about the stability of the Boc protecting group.
| Possible Cause | Solution |
| Acidic Conditions: The Boc group is known to be labile (unstable) under acidic conditions. | Avoid using acidic buffers (pH < 5) if the integrity of the Boc group is critical for your experiment. If acidic conditions are necessary, the deprotection of the Boc group should be anticipated. |
Data Presentation
The following table summarizes the expected solubility of this compound under different conditions. Note that these are relative trends, and actual solubility limits should be determined empirically.
| Solvent System | pH | Expected Relative Solubility | Notes |
| Water | 7.0 | Low | Hydrophobic Boc group limits solubility. |
| PBS | 7.4 | Low to Moderate | |
| PBS with 0.5% DMSO | 7.4 | Moderate | Co-solvent aids in dissolution. |
| PBS with 5% DMSO | 7.4 | High | Higher co-solvent concentration further improves solubility but may impact biological assays. |
| Phosphate Buffer | 8.0 | Moderate to High | Higher pH increases the ionization of the carboxylic acid, improving aqueous solubility. |
| DMSO or DMF | N/A | Very High | Recommended for preparing concentrated stock solutions. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This is the recommended method for preparing aqueous solutions of this compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Prepare Concentrated Stock Solution:
-
Add a minimal volume of anhydrous DMSO to the tube to completely dissolve the compound.
-
Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Vortex for 1-2 minutes to ensure complete dissolution. Visually inspect for any undissolved particles. If particles remain, sonicate for 5-10 minutes.
-
-
Prepare Final Aqueous Solution:
-
In a separate tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
While vigorously vortexing the aqueous buffer, add the concentrated DMSO stock solution dropwise.
-
Crucial Step: It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.
-
-
Final Concentration Check: Ensure the final percentage of DMSO is as low as possible (typically ≤ 0.5% v/v) to minimize its impact on subsequent experiments.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment to Enhance Solubility
This method can be used in conjunction with the co-solvent method to further improve solubility.
-
Select a Suitable Buffer: Choose a buffer system that allows for pH adjustment, such as a phosphate buffer.
-
Prepare the Buffer: Prepare your aqueous buffer and adjust the pH to a slightly alkaline value (e.g., pH 8.0) using a dilute solution of NaOH.
-
Follow Co-solvent Protocol: Proceed with the steps outlined in Protocol 1, using the pH-adjusted buffer as your final aqueous solution.
-
Verify Final pH: After adding the compound, re-check the pH of the final solution and adjust if necessary.
Visualizations
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Key functional groups of this compound affecting solubility.
References
Technical Support Center: Optimizing Click Chemistry with PEG Linkers
Welcome to the technical support center for optimizing click chemistry reactions involving Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A1: The primary difference lies in the requirement of a copper catalyst.
-
CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[1] This method is known for its high reaction rates and efficiency.[1]
-
SPAAC is a copper-free alternative that employs a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with an azide.[1][2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo studies.[1]
Q2: Which copper-stabilizing ligand should I choose for my CuAAC reaction?
A2: The choice of ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate. For reactions involving PEG linkers and biomolecules, especially in aqueous buffers, water-soluble ligands are preferred.
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a highly water-soluble ligand and an excellent choice for bioconjugation reactions in aqueous environments.
-
TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is also commonly used but has limited water solubility.
-
Other ligands like BTTAA , BTTES , and BTTP can also be used to enhance reaction efficiency and biocompatibility.
Q3: How does the length of the PEG linker impact the click reaction?
A3: The length of the PEG linker can influence the reaction in several ways. While longer PEG chains can enhance the solubility and pharmacokinetic properties of the resulting conjugate, they may also introduce steric hindrance around the reactive azide or alkyne termini, potentially reducing the reaction rate. Therefore, the optimal PEG linker length often needs to be determined empirically for each specific application.
Q4: What are the best methods for purifying my PEGylated product?
A4: The purification method depends on the properties of the final conjugate and the unreacted starting materials. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating PEGylated proteins from unreacted PEG and other small molecules based on differences in hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chains can shield surface charges on a protein, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.
-
Reverse Phase Chromatography (RP-HPLC): This method is effective for separating molecules based on hydrophobicity and can be used to separate positional isomers of PEGylated conjugates.
-
Dialysis: For high molecular weight PEG conjugates, dialysis can be used to remove unreacted small molecules, catalysts, and ligands.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use as it degrades in the presence of oxygen. Consider using a direct Cu(I) source like CuI or CuBr, but be mindful of potential disproportionation. |
| Oxygen Contamination (CuAAC) | Deoxygenate your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. |
| Insufficient Ligand (CuAAC) | Ensure the correct molar ratio of ligand to copper is used. A 2:1 to 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst. |
| Degraded Reactants | Check the purity of your PEG-azide/alkyne and the corresponding reaction partner. Azides can be sensitive to light and heat. Store reagents as recommended by the supplier. |
| Suboptimal Solvent | Ensure all reactants are fully dissolved. For PEG linkers, aqueous buffers like PBS are common, but co-solvents such as DMSO, DMF, or t-BuOH may be necessary to solubilize hydrophobic molecules. |
| Steric Hindrance | The PEG chain or bulky substituents near the reactive groups may hinder the reaction. Consider using a PEG linker with a longer spacer arm or optimizing the reaction temperature to overcome this. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of one reactant can help drive the reaction to completion. |
Problem 2: Presence of Side Products
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser-Hay Coupling) in CuAAC | This oxidative side reaction can be minimized by thoroughly deoxygenating the reaction mixture. Maintaining an excess of the reducing agent (sodium ascorbate) and running the reaction at a lower temperature can also suppress this side reaction. |
| Degradation of Sensitive Biomolecules | If you are working with sensitive biological molecules, ensure the pH of the reaction is within a suitable range (typically pH 4-12 for CuAAC). For SPAAC, which is copper-free, the risk of oxidative damage is lower. |
| Precipitation During Reaction | The formation of a precipitate can indicate poor solubility of reactants, intermediates, or the final product. The copper catalyst or ligand may also precipitate. Ensure adequate solvent is used and consider adjusting the co-solvent ratio. Using a water-soluble ligand like THPTA can prevent precipitation of the catalyst complex in aqueous media. |
Quantitative Data Summary
The following tables provide typical reaction parameters for CuAAC and SPAAC reactions involving PEG linkers as a starting point for optimization.
Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-PEG and Alkyne-functionalized molecule (or vice versa) | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O (with a reducing agent) or CuBr | CuSO₄ is commonly used to generate Cu(I) in situ. |
| Copper Concentration | 1-10 mol% (relative to the limiting reagent) | Higher concentrations can increase the reaction rate but may require more rigorous purification. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper source. Should be prepared fresh. |
| Ligand | THPTA or TBTA | Ligand to copper ratio is often 2:1 to 5:1. |
| Solvent | PBS, DMSO, DMF, t-BuOH/H₂O mixtures | The choice depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate, but may also promote side reactions. |
| Reaction Time | 30 minutes to 48 hours | Monitor reaction progress by TLC, LC-MS, or HPLC. |
Table 2: Typical Reaction Conditions for SPAAC with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-PEG and Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | A molar ratio of 1.5:1 (azide to cyclooctyne) is often used. |
| Solvent | PBS (pH 7.3), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | 4°C to 37°C | Reactions are typically performed at or below physiological temperatures. |
| Reaction Time | 2 to 48 hours | Reaction times can be longer than for CuAAC. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point. Optimization of concentrations, catalyst loading, and other parameters may be necessary for specific substrates.
Materials:
-
Azide-functionalized PEG
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassed buffer (e.g., PBS) or a suitable solvent mixture (e.g., DMSO/water)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a solution of your PEG-alkyne (or PEG-azide) in degassed buffer.
-
Prepare a stock solution of your azide-containing (or alkyne-containing) molecule in a suitable degassed solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution must be made fresh immediately before use.
-
-
Reaction Setup (Example for 1 mL final volume):
-
In a microcentrifuge tube, combine the PEG-alkyne and azide-containing molecule solutions to achieve the desired final concentrations and molar ratio.
-
Prepare a premixed solution of the copper catalyst and ligand. For example, mix 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA to achieve final concentrations of 1 mM Cu and 4 mM THPTA. Add this to the reaction mixture.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (for a final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator may be beneficial. Protect from light if any components are photosensitive.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA. Proceed with purification using an appropriate method such as SEC or dialysis.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry.
Materials:
-
Azide-functionalized PEG
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
-
Reaction Setup:
-
Mix the solutions of the azide and the cyclooctyne. To maximize efficiency, it is recommended to keep the reactant concentrations as high as solubility allows. A 1.5-fold molar excess of the azide-functionalized molecule is often used.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C or 37°C).
-
-
Reaction Monitoring:
-
The reaction can be monitored over time using appropriate analytical methods. Reaction times can range from 2 to 48 hours.
-
-
Purification (if necessary):
-
For many bioconjugation applications, the reaction is clean enough that no further purification is required before downstream use. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.
-
Visualizations
Caption: General experimental workflow for CuAAC reactions.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
Technical Support Center: Troubleshooting Low Yields in Bioconjugation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during bioconjugation reactions, with a specific focus on resolving issues of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial factors to check when a bioconjugation reaction results in a low yield?
A1: When troubleshooting low bioconjugation yields, it's best to start by evaluating the fundamentals of your experimental setup. Initially, you should verify the quality and storage conditions of your reagents, as expired or improperly stored crosslinkers and biomolecules can lead to failed reactions.[1][2] It is also crucial to confirm the accuracy of your biomolecule's concentration and ensure the absence of any interfering substances in your buffers, such as primary amines (e.g., Tris) if you are using NHS ester chemistry.[1] Finally, re-examine your reaction conditions, including pH, temperature, and the molar ratio of reactants, to ensure they are optimal for the specific chemistry you are employing.[3]
Q2: How does the pH of the reaction buffer impact the efficiency of my conjugation?
A2: The pH of the reaction buffer is a critical parameter in most bioconjugation reactions as it directly influences the reactivity of the functional groups involved. For instance, amine-reactive NHS esters are most effective at a slightly alkaline pH of 8.3-8.5. At a lower pH, the primary amines on your protein will be protonated and therefore less nucleophilic, which slows down the reaction. Conversely, at a higher pH, the NHS ester is more susceptible to hydrolysis, which deactivates it before it can react with the protein. For thiol-maleimide conjugations, a pH range of 6.5-7.5 is generally recommended to ensure the thiol groups are sufficiently nucleophilic while minimizing potential side reactions.
Q3: My protein is aggregating during the conjugation reaction. What steps can I take to prevent this?
A3: Protein aggregation is a common cause of low yields and can be triggered by several factors during bioconjugation. To mitigate aggregation, consider the following strategies:
-
Optimize Protein Concentration : Working with a lower protein concentration can reduce the chances of intermolecular interactions that lead to aggregation.
-
Adjust Buffer Conditions : Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this is where proteins are least soluble. You can also add stabilizing excipients like glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to your reaction buffer.
-
Control Temperature : Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can help to slow down the aggregation process.
-
Modify Reagent Addition : Add the crosslinker to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can promote precipitation.
Q4: How can I confirm that my starting biomolecule and reagents are active and suitable for conjugation?
A4: To ensure the viability of your starting materials, you can perform several quality control checks. For your biomolecule, it is essential to accurately determine its concentration using a reliable method such as a BCA assay. The purity of your biomolecule should also be assessed, ideally aiming for >95% purity, as impurities can compete in the conjugation reaction. For NHS esters, which are sensitive to moisture, it's important to store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. You can perform a qualitative test for NHS ester activity by observing the release of N-hydroxysuccinimide (NHS) upon hydrolysis in a basic solution, which can be monitored by an increase in absorbance at 260 nm.
Q5: What are the best purification methods to improve the yield and purity of my bioconjugate?
A5: The choice of purification method is critical for isolating your desired bioconjugate and removing unreacted starting materials and byproducts. Common techniques include:
-
Size Exclusion Chromatography (SEC) : This is a widely used method for separating molecules based on their size and is effective for removing unconjugated small molecules from the larger bioconjugate.
-
Affinity Chromatography : If your biomolecule has a specific binding partner (e.g., Protein A or G for antibodies), this can be a highly effective method for purification.
-
Ion-Exchange Chromatography (IEX) : This technique separates molecules based on their net charge and can be useful for separating conjugated from unconjugated proteins if there is a sufficient charge difference.
-
Tangential Flow Filtration (TFF) : TFF is a scalable method often used for buffer exchange and the removal of small molecule impurities.
Troubleshooting Guides
Problem 1: Low or No Conjugation Detected
This is one of the most common issues in bioconjugation. The following guide provides a systematic approach to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low bioconjugation yield.
Quantitative Data Summary: Impact of Reaction Parameters on Yield
The following table illustrates how varying key reaction parameters can influence the final yield of a bioconjugation reaction. These are representative data and actual results will vary depending on the specific molecules and chemistries involved.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| pH (NHS Ester Reaction) | 7.0 | 25 | 8.3 | 85 | 9.5 | 40 |
| Molar Ratio (Label:Protein) | 5:1 | 40 | 10:1 | 75 | 20:1 | 80 |
| Buffer Type (NHS Ester) | PBS (pH 7.4) | 35 | Bicarbonate (pH 8.3) | 85 | Tris (pH 8.0) | 10 |
| Temperature (°C) | 4 | 60 (over 4h) | 25 | 80 (over 1h) | 37 | 70 (over 1h, with aggregation) |
Problem 2: Product Instability and Aggregation
Even if the initial conjugation is successful, the final product may be unstable, leading to aggregation and loss of active material.
Logical Relationship for Maintaining Product Stability
Caption: Key factors influencing the stability of the final bioconjugate.
Data Summary: Effect of Additives on Protein Aggregation
This table provides examples of how different additives can help in reducing protein aggregation during and after a bioconjugation reaction, as measured by an increase in the percentage of soluble, monomeric product.
| Additive | Concentration | Monomeric Product (%) |
| None | - | 65 |
| Glycerol | 10% (v/v) | 85 |
| Arginine | 50 mM | 90 |
| Tween-20 | 0.05% (v/v) | 88 |
Experimental Protocols
Protocol 1: General NHS Ester Conjugation to a Protein
This protocol describes a general method for labeling a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation : Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation : Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification : Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.
-
Characterization : Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Protocol 2: General Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines a typical procedure for labeling a protein containing free thiols (cysteines) with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer: PBS or HEPES, pH 6.5-7.5
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation : If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column. Resuspend the reduced protein in a degassed reaction buffer.
-
Reagent Preparation : Dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation Reaction : Add a 10 to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quenching : Add a quenching reagent (e.g., free cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification : Purify the conjugate using a suitable chromatography method, such as size exclusion chromatography.
-
Characterization : Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE to verify the increase in molecular weight.
Protocol 3: SDS-PAGE Analysis of Bioconjugates
SDS-PAGE is a fundamental technique to quickly assess the success of a conjugation reaction by observing a shift in the molecular weight of the modified protein.
Materials:
-
Polyacrylamide gel (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Loading buffer (with and without reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight marker
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Sample Preparation : Mix a small aliquot of your un-conjugated protein, your final purified conjugate, and the reaction mixture before purification with loading buffer. Prepare both reducing and non-reducing samples if disulfide bonds are relevant to your conjugate's structure.
-
Heating : Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading : Load the prepared samples and the molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis : Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining and Destaining : Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel until the background is clear and the protein bands are distinct.
-
Analysis : A successful conjugation will be indicated by the appearance of a new band at a higher molecular weight for the conjugate compared to the starting protein. The intensity of the starting protein band should decrease in the reaction mixture and be minimal in the purified conjugate lane.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[1]
-
Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
"Molecular Crowding" Effect: The presence of high concentrations of PEG can itself induce protein aggregation.[2]
-
Initial State of the Protein: Pre-existing aggregates in the protein stock solution can act as seeds for further aggregation during the PEGylation process.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate proteins and their aggregates based on size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can visualize high-molecular-weight bands corresponding to cross-linked protein aggregates. Native PAGE can also be a good alternative as it avoids potential interactions between PEG and SDS that can cause band smearing.
-
Turbidity Measurements: An increase in the absorbance of a solution at wavelengths like 350 nm or 600 nm, measured by a UV-Vis spectrophotometer, can indicate the formation of insoluble aggregates.
Q3: What are excipients and how can they prevent aggregation during PEGylation?
Excipients are additives included in the formulation to improve the stability of the protein. They can prevent aggregation through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose): These act as protein stabilizers through a mechanism of preferential exclusion, which increases the thermodynamic stability of the native protein structure.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions that can lead to aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension and competing with the protein for adsorption at interfaces.
Troubleshooting Guide
If you are observing significant aggregation or precipitation during your PEGylation reaction, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Decision Tree for PEGylation-Induced Aggregation
Data Presentation
The following tables provide illustrative quantitative data on how different factors can influence the outcome of a PEGylation reaction. Note that the optimal conditions are highly protein-dependent and should be determined empirically.
Table 1: Illustrative Impact of PEG:Protein Molar Ratio on Product Distribution
| PEG:Protein Molar Ratio | Unmodified Protein (%) | Mono-PEGylated Protein (%) | Multi-PEGylated Protein (%) | Aggregates (%) |
| 1:1 | 60 | 35 | 3 | 2 |
| 5:1 | 15 | 70 | 10 | 5 |
| 10:1 | 5 | 65 | 20 | 10 |
| 20:1 | <1 | 40 | 40 | 20 |
Table 2: Illustrative Effect of Excipients on Protein Aggregation During PEGylation
| Condition | Excipient | Concentration | Soluble Monomer (%) | Soluble Aggregates (%) | Insoluble Precipitate |
| Control | None | - | 75 | 15 | Present |
| Test 1 | Arginine | 50 mM | 85 | 10 | Minimal |
| Test 2 | Arginine | 100 mM | 90 | 5 | Absent |
| Test 3 | Sucrose | 5% (w/v) | 88 | 8 | Minimal |
| Test 4 | Sucrose | 10% (w/v) | 92 | 4 | Absent |
| Test 5 | Polysorbate 80 | 0.02% (v/v) | 82 | 12 | Minimal |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
This protocol outlines a method for systematically testing different reaction parameters to identify optimal conditions for minimizing aggregation.
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature for PEGylation with minimal aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in an amine-free buffer like PBS)
-
Activated PEG reagent stock solution
-
Reaction buffers with varying pH values (e.g., pH 6.5, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments to test different combinations of parameters. It is often best to vary one parameter at a time while keeping others constant.
-
Set up Reactions: In individual microcentrifuge tubes or wells of a 96-well plate, set up small-scale reactions (e.g., 50-100 µL total volume).
-
Protein Concentration: Test a range of final protein concentrations (e.g., 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent over the protein (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Conduct the reaction in buffers of different pH values.
-
Temperature: Incubate the reactions at different temperatures (e.g., 4°C and room temperature).
-
-
Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2 hours to overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction. A preliminary assessment can be done by visual inspection for turbidity or by centrifuging the tubes to look for a pellet. For a more quantitative analysis, use techniques like SDS-PAGE or analytical SEC.
Protocol 2: Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric PEGylated protein from aggregates and unreacted protein.
Materials and Equipment:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Tosoh TSKgel series, Agilent Zorbax GF series).
-
Mobile Phase: A buffer that maintains protein stability and minimizes non-specific interactions with the column matrix. A common mobile phase is 150 mM sodium phosphate, pH 7.0. For some applications, adding arginine to the mobile phase can reduce non-specific interactions.
-
Filtered and degassed mobile phase
-
0.22 µm syringe filters for sample preparation
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation:
-
If the reaction mixture contains visible precipitates, centrifuge the sample and filter the supernatant through a 0.22 µm low-protein-binding syringe filter.
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
-
Injection: Inject a defined volume of the prepared sample onto the column. The injection volume should typically be no more than 2-5% of the column volume to ensure optimal resolution.
-
Data Acquisition: Record the chromatogram at a suitable wavelength for protein detection (typically 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the unmodified protein (eluting last).
-
Integrate the peak areas to determine the relative percentage of each species.
-
Diagram: General Workflow for Protein PEGylation and Analysis
Protocol 3: SDS-PAGE Analysis of PEGylation Reactions
Objective: To visualize the products of a PEGylation reaction, including the unmodified protein, PEGylated species, and high-molecular-weight aggregates.
Materials and Equipment:
-
Vertical gel electrophoresis system
-
Precast or hand-cast polyacrylamide gels of an appropriate percentage to resolve the protein and its conjugates
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer), with and without a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the PEGylation reaction mixture with an equal volume of 2x sample loading buffer.
-
Prepare two sets of samples: one with a reducing agent and one without (non-reducing). The non-reducing samples are crucial for visualizing disulfide-linked aggregates.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Loading:
-
Assemble the electrophoresis apparatus and fill the reservoirs with running buffer.
-
Load the molecular weight standards and the prepared samples into the wells of the gel.
-
-
Electrophoresis:
-
Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in the staining solution.
-
Agitate gently for the recommended time.
-
Transfer the gel to the destaining solution and agitate until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel. The unmodified protein will appear as the lowest molecular weight band.
-
Mono- and multi-PEGylated species will appear as a ladder of higher molecular weight bands.
-
High-molecular-weight aggregates will appear as bands near the top of the resolving gel or in the stacking gel in the non-reducing lanes.
-
References
Technical Support Center: Purification of Azido-PEG3-Ala-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Azido-PEG3-Ala-Boc conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates, with a focus on chromatographic methods.
Chromatography Issues (Flash & HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and difficult to handle/purify. | The combination of the flexible PEG chain and the Boc protecting group can prevent crystallization. | - Attempt crystallization by dissolving the oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and adding a non-polar solvent like hexanes or petroleum ether to induce precipitation. Seeding with a small crystal of a similar compound may help. - If the compound has a free carboxylic acid, consider converting it to a dicyclohexylamine (DCHA) salt, which is often a crystalline solid.[1] |
| Streaking or broad peaks on normal-phase flash chromatography. | The polar PEG chain can interact strongly and non-uniformly with the silica gel. | - Use a more polar solvent system, such as a gradient of methanol in dichloromethane or 1:1 ethanol/isopropanol in chloroform.[2] - Consider "dry loading" the sample: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. |
| Poor separation of product from polar impurities. | The high polarity of the conjugate makes it move quickly with polar solvent systems on normal-phase columns. | - Switch to reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient. - Explore Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for highly polar compounds.[3] |
| Peak tailing or fronting in Reversed-Phase HPLC (RP-HPLC). | - Secondary interactions between the analyte and the stationary phase. - Inappropriate mobile phase pH. - Column overloading. | - For basic analytes, peak tailing can be caused by interaction with residual silanol groups on the stationary phase. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape. - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Reduce the injection volume or the sample concentration.[4] |
| Low recovery from the chromatography column. | The compound may be irreversibly adsorbed to the stationary phase or could be degrading on the column. | - For normal-phase chromatography on silica, adding a small amount of triethylamine (1-3%) to the mobile phase can help if the compound is acid-sensitive. - In RP-HPLC, if acidic conditions are causing degradation, consider using a mobile phase with a different additive like ammonium acetate. |
| "Ghost peaks" appearing in the chromatogram. | Contamination in the mobile phase, sample, or carryover from previous injections. | - Use high-purity, HPLC-grade solvents and prepare fresh mobile phases. - Filter all samples before injection. - Run blank injections between samples to check for carryover and implement a robust needle wash protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
For a first attempt at purification, normal-phase flash chromatography on silica gel is a common starting point for many organic compounds. Given the polarity of this compound, a gradient elution with a relatively polar solvent system, such as methanol in dichloromethane or ethyl acetate in hexanes, is recommended.
Q2: My this compound product is a persistent oil. How can I solidify it?
Boc-protected amino acids and PEGylated compounds are often oils. One common technique is to attempt to crystallize the oil. This can be done by dissolving the oil in a small amount of a suitable solvent and then adding a less polar solvent to induce precipitation. Another strategy is to stir the oil with a solvent like diethyl ether or isopropyl ether, which can sometimes induce solidification.
Q3: What are the primary challenges when purifying PEGylated compounds by chromatography?
The main challenges are often poor peak shape, such as tailing or broadening, and difficulty in achieving good separation. This is due to the flexible nature of the PEG chain and its potential for multiple interaction modes with the stationary phase. The polydispersity of PEG chains can also lead to broader peaks in HPLC.
Q4: Which HPLC technique is most suitable for analyzing the purity of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the analysis and purification of PEGylated molecules. A C18 or C4 column with a water/acetonitrile gradient containing an acidic modifier like 0.1% TFA is a good starting point.
Q5: Are there any specific safety precautions I should take when working with an azido compound?
Yes, organic azides are potentially energetic compounds. While the high carbon-to-nitrogen ratio in this compound makes it relatively safe to handle in small quantities, it is crucial to avoid heating the compound excessively, especially in its pure form. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid concentrating azide-containing solutions to dryness using high heat.
Q6: How can I visualize my azide-containing compound on a TLC plate if it's not UV-active?
If your compound does not have a strong UV chromophore, you can use chemical staining for visualization. A common method for azides is a two-step process where the azide is first reduced to an amine (e.g., using a phosphine reagent), which can then be stained with ninhydrin to produce a colored spot.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol provides a general guideline for the purification of this compound using normal-phase flash chromatography. Optimization will be required.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
For "dry loading," add silica gel to this solution, evaporate the solvent to obtain a free-flowing powder, and load this onto the column.
-
-
Column and Solvents:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a gradient of 0-10% methanol in dichloromethane.
-
-
Chromatography Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Load the sample onto the column.
-
Begin the elution, gradually increasing the proportion of the polar solvent.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general method for the analytical assessment of purity or for preparative purification of this compound.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of the initial mobile phase or DMSO).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For PEGylated compounds, C4 columns can also be effective.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes. This will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (if the molecule has a chromophore) or by Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient and collect fractions if performing preparative HPLC.
-
-
Post-Purification (for preparative HPLC):
-
Analyze the purity of collected fractions by analytical HPLC.
-
Pool pure fractions and remove the solvents, typically by lyophilization.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Stationary Phase | Mobile Phase | Best For | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Silica Gel | Non-polar organic solvents (e.g., Hexanes/EtOAc, DCM/MeOH) | Initial cleanup of crude reaction mixtures. | Cost-effective, widely available, good for removing non-polar impurities. | Can lead to streaking and poor resolution for highly polar compounds like PEGs. |
| Reversed-Phase Flash Chromatography | C18-bonded Silica | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol) | Purification of polar compounds that are poorly resolved by normal-phase. | Good retention of polar compounds, often better peak shapes for PEGylated molecules. | More expensive than normal-phase silica. |
| Reversed-Phase HPLC (RP-HPLC) | C18 or C4 bonded Silica | Polar solvents with modifiers (e.g., Water/Acetonitrile + 0.1% TFA) | High-resolution purification and final purity analysis. | Excellent separation efficiency, can separate closely related impurities. | Lower loading capacity than flash chromatography, requires more specialized equipment. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Amine, Diol, or bare Silica) | High organic content with a small amount of aqueous solvent | Purification of very polar compounds that have little or no retention in reversed-phase. | Excellent retention for highly polar molecules. | Can have different selectivity compared to RP and NP, may require more method development. |
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Azido-PEG3-Ala-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Azido-PEG3-Ala-Boc reactions, particularly those arising from steric hindrance.
Troubleshooting Guide
Low yields or incomplete reactions when using this compound can often be attributed to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the flexible PEG3 chain, can impede the approach of reactants to the carboxyl group of the alanine residue. This guide provides a systematic approach to overcoming these challenges.
Problem: Low Coupling Efficiency or Incomplete Reaction
Potential Cause 1: Suboptimal Coupling Reagent
Standard coupling reagents may not be sufficiently reactive to overcome the steric bulk around the carboxylic acid of this compound.
Recommended Solution:
Switch to a more potent coupling reagent. Reagents based on phosphonium or uronium salts, especially those forming highly reactive esters, are recommended.[1] Consider the following options:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient reagent, particularly effective for sterically hindered couplings.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than standard HBTU.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers high coupling efficiency, comparable to HATU, with improved safety and solubility profiles.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Proven effective for preparing peptides with hindered amino acids.
Potential Cause 2: Inadequate Reaction Conditions
Standard reaction times and temperatures may be insufficient to drive the reaction to completion in the presence of steric hindrance.
Recommended Solutions:
-
Increase Reaction Time and Temperature: Extend the coupling reaction time, in some cases overnight. A moderate increase in temperature can also help overcome the activation energy barrier.
-
Microwave-Assisted Synthesis: The use of a microwave reactor can significantly enhance coupling efficiency for sterically hindered residues by rapidly heating the reaction mixture.
Potential Cause 3: Unfavorable Solvent Environment
The solvent can influence the conformation of the PEG chain and the solubility of reactants, potentially exacerbating steric hindrance or leading to aggregation.
Recommended Solutions:
-
Solvent Optimization: Experiment with different solvents or solvent mixtures. N,N-Dimethylformamide (DMF) is common, but N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) may offer advantages in certain systems.
-
Chaotropic Agents: In cases of suspected on-resin aggregation, the addition of chaotropic salts like LiCl can help disrupt secondary structures and improve reagent accessibility.
Potential Cause 4: Incomplete Deprotection of the Coupling Partner
If coupling this compound to an amine, incomplete removal of its protecting group will result in a low yield.
Recommended Solution:
-
Verify Deprotection: Ensure complete removal of the protecting group on the amine coupling partner before initiating the coupling reaction. For Fmoc groups, this involves treatment with piperidine. For Boc groups, use an acid such as trifluoroacetic acid (TFA).
Potential Cause 5: Unreacted Amines on the Solid Support
If the coupling reaction is incomplete, unreacted amines on the solid support can lead to deletion sequences in the final product.
Recommended Solution:
-
Capping: After the coupling step, "cap" any unreacted amines using a highly reactive acetylating agent like acetic anhydride. This prevents them from reacting in subsequent steps.
-
Double Coupling: If monitoring indicates incomplete coupling, a second coupling step with fresh reagents can be performed to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my this compound reaction?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the case of this compound, the bulky Boc protecting group and the PEG chain can physically block the approach of the amine coupling partner and the activating reagents to the alanine's carboxyl group. This can lead to slower reaction rates, incomplete reactions, and lower yields.
Q2: Which functional groups in this compound contribute most to steric hindrance?
A2: The primary contributor to steric hindrance is the tert-butoxycarbonyl (Boc) group protecting the amine of the alanine. Additionally, the flexible polyethylene glycol (PEG) chain can fold back and shield the reactive carboxyl group.
Q3: When should I consider using a more potent coupling reagent?
A3: You should consider a more potent coupling reagent if you experience low yields or require long reaction times with standard reagents like HBTU or TBTU, especially when coupling this compound to a sterically hindered amine. Reagents like HATU, HCTU, or COMU are excellent alternatives.
Q4: Can increasing the temperature of the reaction lead to side products?
A4: While increasing the temperature can improve coupling efficiency for sterically hindered amino acids, it must be done with caution as excessive heat can lead to racemization of the chiral center of the alanine residue. Microwave synthesis, which allows for rapid and controlled heating, can often mitigate this risk.
Q5: How can I monitor the progress of my coupling reaction?
A5: For solid-phase peptide synthesis, a small sample of the resin beads can be taken and subjected to a qualitative test. The ninhydrin test is commonly used for primary amines, but for secondary amines (like a proline), a bromophenol blue test may be more appropriate. A color change indicates the presence of unreacted amines and an incomplete reaction.
Q6: What is the purpose of the PEG3 linker in this compound?
A6: The PEG3 linker is a short polyethylene glycol chain that serves several purposes. It enhances the solubility and flexibility of the molecule. In the context of PROTACs, for which this linker is often used, the PEG chain helps to span the distance between the target protein and the E3 ligase.
Q7: After successfully coupling this compound, how do I deprotect the Boc group?
A7: The Boc group is labile under acidic conditions. It can be removed using reagents such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).
Q8: What is the function of the azido group?
A8: The azido group is a versatile functional group used in "click chemistry." It can react with an alkyne-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO or BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Class | Relative Reactivity | Notes |
| HBTU/TBTU | Aminium/Uronium Salt | Standard | Effective for many standard couplings, but may be insufficient for highly hindered systems. |
| HATU | Aminium/Uronium Salt | Very High | Excellent for sterically demanding couplings; forms a highly reactive OAt ester. |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole ring. |
| PyBOP | Phosphonium Salt | High | Good for both solution and solid-phase synthesis; does not cause guanidinylation of the N-terminus. |
| COMU | Aminium/Uronium Salt | Very High | Reactivity comparable to HATU with a better safety profile (non-explosive). |
Note: The effectiveness of each reagent can be sequence and substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound using HATU
This protocol is intended for solid-phase synthesis where the N-terminus of the resin-bound peptide has been deprotected.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with agitation capability
Procedure:
-
Resin Preparation: Swell the peptide-resin with the deprotected N-terminal amine in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound in DMF. Add HATU and then DIPEA. Briefly vortex the mixture.
-
Coupling: Immediately add the activation mixture to the swollen resin.
-
Reaction: Agitate the mixture at room temperature. The reaction time may vary from 1 hour to overnight, depending on the steric hindrance of the N-terminal amino acid on the resin.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to check for the presence of free amines. If the test is positive, indicating an incomplete reaction, consider a second coupling (double coupling).
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Peptide-resin from the coupling reaction
-
Acetic anhydride (10 equivalents)
-
DIPEA or Pyridine (10 equivalents)
-
DMF
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF after the coupling step.
-
Capping Solution: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF to prepare for the next synthesis step (e.g., deprotection of the newly added residue).
Visualizations
References
Technical Support Center: Managing Premature Cleavage of the Boc Protecting Group
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of the Boc protecting group.
Issue 1: Premature Boc cleavage is observed during a reaction step that should be non-acidic.
-
Question: I am observing significant removal of the Boc group during a reaction that does not intentionally use acid, such as a coupling reaction or during workup. What could be the cause and how can I prevent it?
-
Answer: Premature cleavage of the Boc group under nominally non-acidic conditions is a common issue that can often be traced back to hidden sources of acid in your reaction.
-
Acidic Impurities in Solvents: Solvents, particularly halogenated ones like dichloromethane (DCM), can contain trace amounts of hydrochloric acid (HCl). Similarly, N,N-Dimethylformamide (DMF) can degrade over time to produce formic acid and dimethylamine. This is especially problematic in multi-step syntheses where the Boc-protected compound is exposed to the solvent for extended periods.
-
Acidic Reagents: Some reagents used in coupling reactions, such as Hydroxybenzotriazole (HOBt), are slightly acidic and can cause slow cleavage of the Boc group, especially with prolonged reaction times or at elevated temperatures.
-
Acidic Workup Conditions: Washing with aqueous solutions that are not strictly neutral or basic can lead to Boc group loss.
Recommended Solutions:
-
Use High-Purity Solvents: Always use freshly distilled or high-purity, peptide-synthesis-grade solvents.
-
Test Solvent Purity: Before use, you can perform a simple test to check for acidic impurities in your solvent (see Experimental Protocols).
-
Add a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as 2,4,6-collidine or diisopropylethylamine (DIEA), can neutralize trace amounts of acid without interfering with your main reaction.
-
Minimize Reaction Time: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and work it up as soon as it is complete.
-
Neutralize Reagents: If you suspect a reagent is acidic, consider neutralizing it before addition to your reaction mixture, if compatible with the reaction conditions.
-
Basic Workup: Ensure that any aqueous washes during workup are neutral or slightly basic by using solutions like saturated sodium bicarbonate (NaHCO₃).
-
Issue 2: Increased temperature leads to unexpected Boc cleavage.
-
Question: I am running a reaction at an elevated temperature and notice a significant amount of my Boc-protected starting material is being deprotected. I thought the Boc group was thermally stable?
-
Answer: While the Boc group is generally considered stable at room temperature, its lability increases with temperature.[1] Thermolytic cleavage of the Boc group can occur at elevated temperatures, even in the absence of strong acids.[2] The mechanism likely involves fragmentation to isobutylene and carbon dioxide via a carbamic acid intermediate.
Recommended Solutions:
-
Lower Reaction Temperature: If the desired reaction allows, reduce the temperature to minimize thermal deprotection.
-
Alternative Protecting Groups: If high temperatures are necessary, consider using a more thermally robust protecting group, such as the benzyloxycarbonyl (Cbz) group, which is stable to heat but can be removed by hydrogenolysis.[3]
-
Optimize Reaction Time: If a higher temperature is unavoidable, minimize the reaction time to reduce the extent of thermal cleavage.
-
Frequently Asked Questions (FAQs)
-
Q1: How stable is the Boc group to basic conditions?
-
A1: The Boc group is generally very stable under basic conditions. It is resistant to hydrolysis by common bases like sodium hydroxide and triethylamine, making it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).
-
-
Q2: How stable is the Boc group to nucleophiles?
-
A2: The Boc group is stable towards most common nucleophiles.
-
-
Q3: How stable is the Boc group to reductive conditions?
-
A3: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C), which makes it compatible with the removal of other protecting groups like Cbz.
-
-
Q4: What are the standard conditions for Boc deprotection?
-
A4: The most common method for Boc deprotection is treatment with a strong acid. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
-
Q5: Can I selectively cleave a Boc group in the presence of other acid-sensitive groups?
-
A5: Yes, selective cleavage is often possible because the Boc group is one of the more acid-labile protecting groups. By carefully controlling the acid concentration, temperature, and reaction time, it is often possible to remove a Boc group without affecting other acid-sensitive groups like tert-butyl esters.
-
Quantitative Data on Boc Group Stability
The stability of the Boc protecting group is highly dependent on the reaction conditions. The following table summarizes the kinetic data for Boc cleavage under various acidic and thermal conditions. The rate of cleavage with HCl has been shown to have a second-order dependence on the acid concentration, while with TFA, it can show an inverse kinetic dependence on the trifluoroacetate concentration.
| Condition | Reagent | Temperature (°C) | Rate Constant (k) | Reference |
| Acidic | HCl in 57% v/v Toluene/IPA | 40 | 8.83 x 10⁻⁴ M⁻²s⁻¹ | |
| HCl in 57% v/v Toluene/IPA | 50 | 22.8 x 10⁻⁴ M⁻²s⁻¹ | ||
| HCl in 57% v/v Toluene/IPA | 60 | 75.0 x 10⁻⁴ M⁻²s⁻¹ | ||
| H₂SO₄ in 57% v/v Toluene/IPA | 50 | 3.50 x 10⁻³ M⁻²s⁻¹ | ||
| MSA in 57% v/v Toluene/IPA | 50 | 1.60 x 10⁻³ M⁻²s⁻¹ | ||
| Thermal | Anisole | 225 | ~0.0394 min⁻¹ | |
| THF | 225 | ~0.0525 min⁻¹ |
Experimental Protocols
Protocol 1: Qualitative Test for Acidic Impurities in Dichloromethane (DCM)
-
To 1 mL of the DCM to be tested, add 1 drop of a neutral, colored indicator solution (e.g., bromothymol blue).
-
Observe the color. A yellow color indicates the presence of acid. A green or blue color indicates the solvent is neutral or basic.
Protocol 2: Trial Reaction to Prevent Premature Boc Cleavage with a Non-Nucleophilic Base
-
Set up two small-scale parallel reactions.
-
In reaction A (control), follow your standard procedure.
-
In reaction B (test), add 1.1 equivalents of a non-nucleophilic base (e.g., 2,4,6-collidine) to the reaction mixture before adding any potentially acidic reagents.
-
Monitor both reactions by TLC or LC-MS at regular intervals.
-
Compare the amount of Boc deprotection in both reactions to determine the effectiveness of the added base.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Troubleshooting workflow for premature Boc group cleavage.
Caption: Logical relationship between causes and prevention strategies.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Azido-PEG3-Ala-Boc Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of functionalized molecules such as Azido-PEG3-Ala-Boc is critical for ensuring purity, structural integrity, and suitability for downstream applications in drug development and bioconjugation. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and data interpretation.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the molecular structure, purity, and identity of the conjugate.
Comparative Data Summary
The following table summarizes the expected quantitative data from the analysis of this compound using various analytical techniques.
| Analytical Technique | Parameter | Expected Results for this compound | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H, Boc), ~1.5 ppm (d, 3H, Ala-CH₃), ~3.4 ppm (t, 2H, N₃-CH₂), ~3.6 ppm (m, PEG backbone), ~4.2 ppm (q, 1H, Ala-CH), ~5.0 ppm (d, 1H, NH) | Structural confirmation and purity assessment |
| ¹³C NMR | Chemical Shift (δ) | ~18 ppm (Ala-CH₃), ~28 ppm (Boc C(CH₃)₃), ~50 ppm (Ala-CH), ~51 ppm (N₃-CH₂), ~70 ppm (PEG backbone), ~80 ppm (Boc C(CH₃)₃), ~155 ppm (Boc C=O), ~174 ppm (Ala C=O) | Confirms carbon framework and functional groups |
| Mass Spectrometry | m/z | Expected [M+H]⁺: 363.19 | Molecular weight confirmation and impurity identification |
| RP-HPLC | Retention Time | Varies based on column and gradient, but a single major peak is expected | Purity assessment and quantification |
| FTIR | Wavenumber (cm⁻¹) | ~2100 cm⁻¹ (Azide N≡N stretch), ~1700 cm⁻¹ (Boc C=O stretch), ~1500 cm⁻¹ (N-H bend), ~1100 cm⁻¹ (C-O-C stretch) | Functional group identification |
Experimental Workflow and Data Relationships
The characterization of this compound typically follows a logical workflow, starting with confirmation of functional groups and culminating in a detailed structural and purity analysis.
The interplay between these techniques provides a comprehensive understanding of the molecule.
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Peptides
For researchers, scientists, and drug development professionals, the precise analysis of PEGylated peptides is crucial for ensuring the quality, efficacy, and safety of biotherapeutics. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of these complex molecules, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) to peptides, known as PEGylation, is a widely used strategy to enhance their therapeutic properties. This modification can improve a peptide's stability, solubility, and circulating half-life. However, the inherent polydispersity of PEG polymers and the potential for multiple PEGylation sites present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of PEGylated peptides, enabling the determination of molecular weight, the degree of PEGylation, and the identification of modification sites.
This guide compares the two primary ionization techniques used for the analysis of PEGylated peptides—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS—along with a discussion of fragmentation techniques for sequence analysis and PEGylation site determination.
Comparing Ionization Techniques: MALDI-TOF vs. ESI-MS
The choice between MALDI-TOF and ESI-MS depends on the specific analytical requirements, including the nature of the PEGylated peptide, the desired level of characterization, and the available instrumentation. Each technique offers distinct advantages and disadvantages in the context of PEGylated peptide analysis.
MALDI-TOF MS is often favored for its ability to generate singly charged ions, which can simplify complex spectra arising from the heterogeneous nature of PEGylated peptides. It can provide high-resolution data, allowing for the observation of individual oligomers of the PEGylated peptide.[1] In contrast, ESI-MS typically produces multiply charged ions, which can lead to convoluted and difficult-to-interpret spectra for polydisperse samples. However, ESI-MS is highly compatible with liquid chromatography (LC), enabling the separation of different PEGylated species prior to mass analysis, which is a significant advantage for complex mixtures.[2] Furthermore, ESI-MS is generally more amenable to automation and high-throughput analysis.[2]
| Feature | MALDI-TOF MS | ESI-MS coupled with LC (LC-MS) |
| Ionization State | Primarily singly charged ions | Multiply charged ions |
| Spectral Complexity | Often simpler for heterogeneous samples | Can be complex due to multiple charge states and polydispersity |
| Resolution | High resolution, can resolve PEG oligomers[1] | Variable, dependent on the mass analyzer |
| Coupling to Separation | Typically offline with LC | Online coupling with LC is standard |
| Automation | Less amenable to full automation | Highly amenable to automation[2] |
| Throughput | Can be high for direct analysis | Higher for automated LC-MS workflows |
| Sample Preparation | Requires a suitable matrix | Requires sample to be in solution |
| Key Advantage | Simpler spectra for polydisperse samples | Separation of complex mixtures before MS analysis |
Experimental Workflows
The general workflow for the mass spectrometry analysis of PEGylated peptides involves sample preparation, followed by MS analysis and data interpretation. The specific steps can vary depending on the chosen ionization and fragmentation techniques.
Delving Deeper: Fragmentation Techniques for Structural Elucidation
To determine the amino acid sequence and pinpoint the exact location of PEGylation, tandem mass spectrometry (MS/MS) is employed. This involves isolating the PEGylated peptide ion and subjecting it to fragmentation. The two most common fragmentation methods are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
CID utilizes collisions with an inert gas to induce fragmentation, primarily cleaving the peptide backbone at the amide bonds to produce b- and y-type fragment ions. While effective for standard peptides, CID can sometimes lead to the loss of the labile PEG moiety, complicating the identification of the PEGylation site.
ETD, on the other hand, involves the transfer of an electron to the peptide ion, causing fragmentation of the peptide backbone while often leaving post-translational modifications, like PEGylation, intact. This results in the formation of c- and z-type fragment ions. For labile modifications, ETD can provide more definitive localization of the PEGylation site. A combination of in-source fragmentation (ISF) with CID-MS/MS has also been shown to be an effective method for elucidating PEGylation sites.
| Fragmentation Technique | Primary Fragment Ions | Suitability for PEGylated Peptides | Key Advantage |
| Collision-Induced Dissociation (CID) | b- and y-ions | Can be effective, but may lead to loss of the PEG group | Well-established and widely available |
| Electron Transfer Dissociation (ETD) | c- and z-ions | Often preferred as it can preserve the PEG modification | Better for localizing labile modifications |
| In-Source Decay (ISD) with MALDI | c-, y-, and z-type ions | Effective for top-down sequencing and site determination | Enables fragmentation of intact PEGylated peptides |
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"PEGylated_Peptide_Ion" -> "CID_Process"; "PEGylated_Peptide_Ion" -> "ETD_Process"; }
Experimental Protocols
MALDI-TOF MS Protocol for PEGylated Peptides
This protocol is a general guideline and may require optimization based on the specific PEGylated peptide and instrument.
-
Sample Preparation:
-
Dissolve the PEGylated peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or sinapic acid, in a similar solvent mixture.
-
If necessary, add a cationizing agent, such as NaCl, to the matrix solution to promote the formation of sodiated adducts, which can improve signal intensity and resolution.
-
-
Sample Spotting:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization of the sample and matrix.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.
-
Optimize the laser power to achieve good signal intensity while minimizing fragmentation.
-
For higher resolution, reflector mode is typically used. For high molecular weight PEGylated proteins, linear mode may be necessary.
-
LC-ESI-MS Protocol for PEGylated Peptides
This protocol provides a general framework for the analysis of PEGylated peptides by LC-ESI-MS.
-
Liquid Chromatography:
-
Use a reverse-phase HPLC column (e.g., C4 or C8) suitable for peptide separations.
-
Establish a gradient elution using a mobile phase system such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Inject the dissolved PEGylated peptide sample and run a gradient from low to high organic content to elute the peptides.
-
-
ESI-MS Analysis:
-
Couple the HPLC eluent directly to the ESI source of the mass spectrometer.
-
To simplify the mass spectra, a charge-stripping agent, such as triethylamine (TEA), can be introduced post-column at a low flow rate. This helps to reduce the number of charge states and simplify data interpretation.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
For fragmentation analysis (MS/MS), set the instrument to perform data-dependent acquisition, where the most intense ions from the MS1 scan are automatically selected for fragmentation by CID or ETD.
-
Quantitative Analysis
For the quantitative analysis of PEGylated peptides in biological matrices, LC-MS/MS is the method of choice. A robust approach involves the use of in-source collision-induced dissociation (CID). In this method, the PEGylated peptide undergoes dissociation in the ionization source of the mass spectrometer to generate specific fragment ions derived from the PEG moiety. These PEG-specific ions are then further fragmented in the collision cell. By monitoring specific multiple reaction monitoring (MRM) transitions, highly selective and sensitive quantification can be achieved.
Conclusion
The mass spectrometric analysis of PEGylated peptides is a multifaceted task that requires careful consideration of the analytical technique and experimental parameters. MALDI-TOF MS offers advantages for the analysis of heterogeneous samples by providing simpler, high-resolution spectra. ESI-MS, particularly when coupled with LC, provides a powerful platform for the separation and analysis of complex mixtures with the benefit of automation. For detailed structural characterization, fragmentation techniques such as CID and ETD are essential, with ETD often being superior for the precise localization of the PEGylation site. By selecting the appropriate methodology and optimizing the experimental conditions, researchers can effectively characterize PEGylated peptides to ensure the development of safe and effective biotherapeutics.
References
A Comparative Guide to HPLC Methods for the Purity Assessment of Azido-PEG3-Ala-Boc
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated amino acids, ensuring the purity of these critical reagents is paramount. Azido-PEG3-Ala-Boc, a molecule combining a flexible PEG linker, a reactive azide group, and a protected amino acid, requires robust analytical methods for its quality control. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity of such compounds.
This guide provides an objective comparison of various HPLC-based methods and alternative analytical techniques for the purity assessment of this compound. It includes detailed experimental protocols and supporting data derived from the analysis of structurally similar compounds to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, including the need to identify and quantify impurities, the nature of potential impurities (e.g., starting materials, by-products, oligomers), and the desired level of sensitivity and resolution.
| Method | Principle | Advantages | Disadvantages | Primary Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for separating closely related impurities, excellent quantitative capabilities, widely available. | The PEG chain can lead to broad peaks; requires a chromophore for UV detection. | Primary method for routine purity assessment and quantification of impurities. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (size in solution). | Effective for separating oligomeric species and aggregates.[1] | Lower resolution for small molecule impurities of similar size. | Analysis of potential PEG oligomer impurities and higher molecular weight species. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. | Good retention and separation of polar analytes like PEGylated compounds. | Can have longer equilibration times; mobile phase preparation can be more complex. | Orthogonal method to RP-HPLC, providing different selectivity for polar impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight information for peak identification, highly sensitive and specific.[2] | More complex instrumentation and data analysis. | Identification of unknown impurities and confirmation of product identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Absolute method for structural confirmation and can be used for quantitative purity assessment (qNMR).[3] | Lower sensitivity compared to HPLC; requires a relatively pure sample for straightforward analysis. | Structural confirmation of the final product and assessment of purity against known reference standards. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the recommended HPLC techniques, which can be adapted for the specific analysis of this compound.
Reversed-Phase HPLC (RP-HPLC)
This method is the workhorse for purity assessment of small molecules like this compound, offering high resolution to separate the main component from closely related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection:
-
UV at 210 nm (for the amide bond)
-
CAD or ELSD (for universal detection, beneficial for the PEG moiety)
-
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is particularly useful for identifying and quantifying potential oligomeric impurities that may be present in the PEG-containing starting materials or formed during synthesis.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and Refractive Index (RI) or ELSD detector.
Chromatographic Conditions:
-
Column: SEC column with a suitable pore size for small molecules (e.g., 300 Å)
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0[4]
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 30 °C
-
Detection: RI or ELSD
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 2 mg/mL.
Mandatory Visualizations
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Decision Tree for Method Selection
References
A Comparative Analysis of Azido-PEG3-Ala-Boc and Other PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of Azido-PEG3-Ala-Boc, a versatile polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. By examining the structural attributes and supported by experimental data, this document aims to inform the rational design of next-generation protein degraders.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates several key features beneficial for PROTAC development. Its structure consists of a triethylene glycol (PEG3) spacer, which imparts hydrophilicity and flexibility, an azide (N3) group for "click chemistry" conjugation, and a Boc-protected alanine (Ala) residue that provides a latent amino group for further functionalization. The azide group allows for the efficient and specific formation of a stable triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This modular approach simplifies the synthesis of PROTAC libraries for rapid optimization of linker length and composition.[2][3]
Comparison of PROTAC Linker Types
PROTAC linkers are broadly classified into three main categories: flexible, rigid, and "clickable" linkers. Each class possesses distinct characteristics that significantly influence the PROTAC's overall performance.
-
Flexible Linkers (Alkyl and PEG Chains): These are the most prevalent linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be adjusted.[4][5]
-
Alkyl Chains: Composed of simple hydrocarbon chains, they offer a high degree of conformational freedom. However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.
-
PEG Linkers: Consisting of repeating ethylene glycol units, PEG linkers are more hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
-
-
Rigid Linkers: These linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
-
"Clickable" Linkers: The use of "click chemistry," particularly the CuAAC reaction, has become a favored method for PROTAC synthesis. This approach enables the efficient and modular assembly of PROTACs, streamlining the generation of diverse linker libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy. This compound is a prime example of a precursor for a "clickable" linker.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following table summarizes experimental data from a study that systematically investigated the impact of the position of a triazole ring within an alkyl linker on the degradation of Cyclin-Dependent Kinase 9 (CDK9). This provides valuable insights into how the components of a "clickable" linker, such as the one derived from this compound, can influence degradation activity.
Table 1: Impact of Triazole Position on CDK9 Degradation in MV4-11 Cells
| Compound | Linker Composition (Total Carbon Atoms) | Triazole Position | DC50 (µM) | Dmax (%) |
| 13 | 8 | Closer to Thalidomide | >10 | <20 |
| 14 | 9 | Center | 0.45 | >80 |
| 15 | 8 | Closer to AT7519 | >10 | <20 |
| 16 | 10 | Closer to Thalidomide | 0.15 | >80 |
| 17 | 10 | Center | 0.08 | >80 |
| 18 | 10 | Closer to AT7519 | 0.15 | >80 |
| 19 | 14 | Closer to Thalidomide | 0.05 | >80 |
| 20 | 14 | Center | 0.03 | >80 |
| 21 | 14 | Closer to AT7519 | 0.05 | >80 |
| 22 | 14 | Closer to AT7519 | 0.03 | >80 |
Data sourced from a study on CDK9 degraders. The specific PROTACs are identified by their compound numbers in the original publication.
This data clearly demonstrates that not only the linker length but also the positioning of the rigid triazole element significantly impacts the degradation potency. For linkers with 10 and 14 carbon atoms, potent degradation was observed regardless of the triazole position. However, for shorter linkers (8-9 carbons), the central placement of the triazole was crucial for achieving high degradation efficacy. These findings underscore the importance of empirical testing of various linker configurations.
Experimental Protocols
A detailed methodology for a key experiment cited in the comparison is provided below.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
The following diagrams illustrate key concepts in PROTAC-mediated protein degradation and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. This compound offers a versatile platform for synthesizing "clickable" PEG-based linkers, which can confer favorable properties such as increased solubility and modularity for rapid library synthesis. However, as the experimental data suggests, the optimal linker length, composition, and the positioning of rigid elements like triazoles are highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a diverse set of linkers, including flexible, rigid, and "clickable" variants of varying lengths, is essential for identifying a PROTAC with optimal degradation efficacy and drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Azido-PEG3-Ala-Boc and Other Heterobifunctional Crosslinkers
In the rapidly evolving fields of bioconjugation, proteomics, and drug development, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers are indispensable tools that enable the covalent conjugation of two different molecules with high specificity and control. This guide provides an objective comparison of Azido-PEG3-Ala-Boc, a representative azide-functionalized PEG linker, with other commonly used classes of heterobifunctional crosslinkers. This analysis is supported by a summary of key performance characteristics and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their specific applications.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers possess two distinct reactive groups, allowing for a controlled, stepwise conjugation process that minimizes the formation of undesirable homodimers.[1] The choice of a crosslinker is dictated by several factors, including the available functional groups on the target molecules, the desired stability of the resulting linkage, and the physicochemical properties of the spacer arm.
This compound is a heterobifunctional crosslinker featuring a terminal azide group and a Boc-protected alanine residue. The azide group facilitates highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.[2][3] The PEG (polyethylene glycol) spacer enhances water solubility and reduces steric hindrance, while the alanine and Boc protecting group offer further possibilities for modification or can be deprotected to reveal a primary amine.
Comparative Analysis of Heterobifunctional Crosslinkers
The selection of a heterobifunctional crosslinker significantly impacts the properties and performance of the resulting bioconjugate. The following tables provide a comparative overview of this compound and other widely used crosslinker types, focusing on their reactive chemistries, spacer arm characteristics, and the stability of the formed covalent bond.
Table 1: Comparison of Reactive Chemistries
| Crosslinker Class | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Key Advantages | Key Disadvantages |
| Azide-PEG (e.g., this compound) | Azide (-N₃) | Alkyne, DBCO, BCN | Carboxylate (-COOH) or protected Amine (-NH-Boc) | Amine (-NH₂) or Carboxylate (-COOH) | High specificity (bioorthogonal), stable triazole linkage, hydrophilic PEG spacer.[4][5] | Click chemistry may require a copper catalyst (CuAAC), which can be toxic to cells, or a strained alkyne for copper-free reactions (SPAAC). |
| NHS Ester - Maleimide (e.g., SMCC) | N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Maleimide | Sulfhydryls (-SH) | Widely used, well-established chemistry, rapid reaction kinetics. | NHS esters are susceptible to hydrolysis; maleimide-thiol linkage can undergo retro-Michael addition. |
| DBCO - NHS Ester | Dibenzocyclooctyne (DBCO) | Azide (-N₃) | N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Copper-free click chemistry, high reaction efficiency, stable triazole linkage. | DBCO is a relatively large and hydrophobic moiety, which may alter the properties of the bioconjugate. |
| Hydrazide - Maleimide | Hydrazide (-CONHNH₂) | Aldehydes, Ketones | Maleimide | Sulfhydryls (-SH) | Forms a pH-labile hydrazone bond, useful for cleavable linkers. | Hydrazone linkage is less stable than amide or triazole bonds. |
Table 2: Performance Characteristics of Different Linker Chemistries
| Feature | Azide-PEG (Click Chemistry) | NHS Ester - Maleimide |
| Specificity | Very High (Bioorthogonal) | High for Maleimide-Thiol; Moderate for NHS Ester-Amine |
| Reaction Efficiency/Yield | Generally high to very high | Variable, can be high under optimal conditions |
| Control over Stoichiometry | High, allows for precise control | Moderate, can lead to heterogeneous products |
| Linkage Stability | High (Triazole ring is very stable) | High (Amide bond); Moderate (Thioether bond can be reversible) |
| Biocompatibility | High (especially with copper-free methods) | High |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of heterobifunctional crosslinkers. The following are detailed methodologies for key experiments.
Protocol 1: Protein-Small Molecule Conjugation via Click Chemistry (SPAAC)
This protocol describes a two-step process for conjugating a small molecule containing a DBCO group to a protein functionalized with an azide.
Materials:
-
Protein with a site-specifically introduced azide group
-
DBCO-functionalized small molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting columns
Procedure:
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 2-5 mg/mL.
-
Prepare DBCO-Small Molecule Stock Solution: Dissolve the DBCO-functionalized small molecule in DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the DBCO-small molecule stock solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold molar excess over the protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the excess, unreacted DBCO-small molecule using a desalting column equilibrated with PBS.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Two-Step Protein-Protein Conjugation using NHS Ester and Maleimide Chemistry
This protocol outlines the conjugation of two proteins using an NHS ester-maleimide crosslinker (e.g., SMCC).
Materials:
-
Protein 1 (to be modified with SMCC)
-
Protein 2 (containing a free sulfhydryl group)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activate Protein 1 with SMCC:
-
Dissolve Protein 1 in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve SMCC in DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of SMCC to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Remove Excess Crosslinker: Immediately purify the SMCC-activated Protein 1 using a desalting column equilibrated with the reaction buffer.
-
Conjugate with Protein 2:
-
Immediately add the purified, SMCC-activated Protein 1 to Protein 2 (containing a free sulfhydryl) at a desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final protein-protein conjugate by size-exclusion chromatography to remove unreacted proteins and excess quenching reagent.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes a standard western blot method to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTACs with different linkers
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip and re-probe the membrane with an antibody for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate key workflows and concepts.
Caption: Workflow for two-step bioconjugation using an Azide-PEG-NHS ester.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The choice of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates, with significant implications for their performance and therapeutic efficacy. This compound, as a representative of azide-PEG linkers, offers the advantages of high specificity and stability through click chemistry, along with the beneficial properties of a hydrophilic PEG spacer. In contrast, traditional crosslinkers like those based on NHS ester and maleimide chemistries, while widely used, may present challenges related to hydrolysis and linkage stability.
For applications demanding precise control over stoichiometry and a highly stable covalent bond, azide-based click chemistry presents a superior option. However, for routine conjugations where the introduction of an azide or alkyne is not feasible, NHS ester-maleimide crosslinkers remain a viable, albeit less controlled, alternative. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different crosslinkers, enabling researchers to make data-driven decisions for the rational design of novel bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Azido-PEG3-Ala-Boc Conjugates: An In Vitro and In Vivo Comparison
For researchers and professionals in drug development, the stability of linker molecules is a critical factor that dictates the efficacy and safety of bioconjugates. The Azido-PEG3-Ala-Boc conjugate is a heterobifunctional linker employing a short polyethylene glycol (PEG) chain, an azide group for bioorthogonal ligation, and a Boc-protected alanine. This guide provides a comparative analysis of the expected in vitro and in vivo stability of this conjugate, supported by experimental data from related compounds and a review of the stability of its constituent parts.
Understanding the Components of this compound
The stability of the entire conjugate is determined by the individual stabilities of its core components: the azide group, the PEG3 linker, the amide bond with alanine, and the tert-butyloxycarbonyl (Boc) protecting group.
| Component | In Vitro Stability | In Vivo Stability |
| Azide Group | Highly stable in plasma and physiological buffers. Does not react with biological nucleophiles. | Generally stable and bioorthogonal.[1] Some evidence of reduction to an amine by liver enzymes, but this is often slow and context-dependent.[2] |
| PEG3 Linker | Chemically stable. The short PEG chain enhances solubility. | Short PEG chains can increase the half-life of small molecules.[3] Susceptible to enzymatic degradation, though less so than longer PEG chains.[4] |
| Ala-Amide Bond | The amide bond is generally stable to hydrolysis at physiological pH. | Susceptible to cleavage by peptidases and proteases, though the rate depends on the specific enzymes present and steric hindrance from the PEG and Boc groups. |
| Boc Group | Stable at physiological pH and in the presence of most enzymes. Readily cleaved by strong acids.[5] | Expected to be stable at physiological pH. Premature cleavage is unlikely under normal physiological conditions. |
Comparative Stability of Linker Technologies
The this compound conjugate can be considered a "non-cleavable" linker under most physiological conditions, as it does not contain a specific site for triggered release, such as a disulfide bond or a pH-sensitive hydrazone. The primary point of potential enzymatic cleavage would be the amide bond. The stability of such linkers is often compared to intentionally "cleavable" linkers used in antibody-drug conjugates (ADCs).
| Linker Type | Mechanism of Payload Release | Plasma Stability | Key Advantages | Key Disadvantages |
| Non-Cleavable (e.g., Thioether) | Lysosomal degradation of the antibody-linker conjugate. | High | Improved therapeutic window, reduced off-target toxicity. | Payload is released as an amino acid adduct, which may have reduced cell permeability. |
| Cleavable (e.g., Val-Cit-PABC) | Enzymatic cleavage (e.g., by Cathepsin B) in the tumor microenvironment or within the cell. | Lower than non-cleavable linkers. | Potential for "bystander effect" where the released payload can kill neighboring cancer cells. | Risk of premature payload release in circulation, leading to off-target toxicity. |
| This compound (Expected) | Primarily through proteolytic degradation of the alanine amide bond. | Expected to be high, but dependent on susceptibility to plasma proteases. | Good balance of stability and potential for payload release upon cellular uptake and lysosomal processing. | The single amino acid may not provide a specific enough cleavage site for targeted release compared to dipeptide linkers. |
Experimental Protocols
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of a conjugate in a biological matrix.
-
Objective: To measure the rate of degradation of the this compound conjugate in plasma from different species (e.g., human, mouse, rat).
-
Methodology:
-
The test conjugate is incubated in plasma at a set concentration (e.g., 1-10 µM) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for highly stable compounds).
-
The reaction is quenched by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
The half-life (t½) in plasma is calculated from the degradation curve.
-
In Vivo Pharmacokinetic Study
Pharmacokinetic studies are essential for understanding the in vivo stability, distribution, and clearance of a conjugate.
-
Objective: To determine the pharmacokinetic profile of the this compound conjugate in a relevant animal model (e.g., mice or rats).
-
Methodology:
-
The conjugate is administered to the animals, typically via intravenous injection.
-
Blood samples are collected at predetermined time points.
-
Plasma is isolated, and the concentration of the intact conjugate and any major metabolites is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including half-life, clearance, and volume of distribution, are calculated.
-
Visualizing Experimental Workflows and Logical Relationships
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Catabolism of 3'-azido-3'-deoxythymidine in hepatocytes and liver microsomes, with evidence of formation of 3'-amino-3'-deoxythymidine, a highly toxic catabolite for human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhsjs.com [nhsjs.com]
- 4. allpeptide.com [allpeptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
A Researcher's Guide to Quantifying Protein Labeling with Azido-PEG3-Ala-Boc
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount to ensure reproducibility and the efficacy of the final conjugate. Azido-PEG3-Ala-Boc is a heterobifunctional linker that facilitates the introduction of an azide moiety onto a biomolecule. The Boc-protected amine allows for directional conjugation, while the azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions. This guide provides a comprehensive comparison of methods to quantify the degree of labeling with this compound, an overview of alternative labeling reagents, and detailed experimental protocols.
Comparison of this compound with Alternative Labeling Reagents
The functionality of this compound can be considered in two parts: the amine-reactive handle for initial protein conjugation and the azide group for subsequent click chemistry. The choice of an alternative reagent depends on which functionality is being substituted.
Amine-Reactive Functionality Comparison
After deprotection of the Boc group, the free amine on this compound can be conjugated to a protein, typically via activation of a carboxyl group on the protein or the linker itself. A common alternative approach is to use reagents that directly react with primary amines (like lysine residues) on the protein.
| Feature | This compound (Post-Boc Deprotection & Activation) | NHS-PEG4-Azide |
| Reactive Group | Carboxylic acid (requiring activation, e.g., with EDC/NHS) | N-hydroxysuccinimidyl (NHS) ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Linkage | Stable amide bond | Stable amide bond |
| Reaction pH | 4.5-7.5 (for EDC/NHS activation) | 7.2-8.5 |
| Hydrolytic Stability | Activated ester is susceptible to hydrolysis | NHS ester half-life is ~4-5 hours at pH 7 |
| Key Advantage | Directional conjugation if protein carboxyls are used | One-step reaction with primary amines |
Bioorthogonal "Click" Chemistry Functionality Comparison
The azide group on the linker enables covalent modification via click chemistry. The standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has alternatives that avoid the use of potentially cytotoxic copper catalysts.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Key Advantages |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide & Terminal Alkyne | High (10⁴-10⁵ M⁻¹s⁻¹) | Fast, high-yielding, and bioorthogonal. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide & Cyclooctyne (e.g., DBCO) | Moderate to High (up to 1 M⁻¹s⁻¹) | Copper-free, suitable for live-cell imaging.[][2] |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine & Trans-cyclooctene (TCO) | Very High (up to 2000 M⁻¹s⁻¹)[3] | Exceptionally fast and highly bioorthogonal.[3] |
Experimental Protocols
Quantifying the degree of labeling (DOL) for a non-chromophoric molecule like this compound requires an indirect method or a mass-based approach. Below are detailed protocols for two common methods.
Protocol 1: Quantification of Azide Labeling via Fluorescent Alkyne Probe and HPLC
This method involves reacting the azide-labeled protein with a fluorescent alkyne probe (e.g., DBCO-Fluorophore) and then using High-Performance Liquid Chromatography (HPLC) to separate the labeled protein from the unlabeled protein and free dye. The DOL is determined by comparing the peak areas.
Materials:
-
Azide-labeled protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
DBCO-fluorophore (e.g., DBCO-Cy5) dissolved in DMSO
-
HPLC system with a UV-Vis or fluorescence detector
-
Size-exclusion or reversed-phase HPLC column suitable for protein separation
-
Mobile phases (e.g., for reversed-phase: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Click Reaction:
-
To your azide-labeled protein solution (e.g., 1 mg/mL), add a 5 to 10-fold molar excess of the DBCO-fluorophore stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Probe:
-
Purify the labeled protein from the unreacted DBCO-fluorophore using a desalting column (size exclusion chromatography) equilibrated with an appropriate buffer (e.g., PBS).
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known amount of the purified, labeled protein onto the column.
-
Run a gradient to separate the labeled protein from any remaining impurities and potentially from different labeled species (e.g., proteins with 1, 2, or 3 labels).
-
Monitor the elution profile at a wavelength corresponding to the protein absorbance (e.g., 280 nm) and the fluorophore's maximum absorbance (e.g., 650 nm for Cy5).
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled protein peaks in the 280 nm chromatogram.
-
The degree of labeling can be estimated from the relative peak areas, assuming the extinction coefficient of the protein at 280 nm does not change significantly upon labeling. For a more accurate quantification, a standard curve with a known concentration of the labeled protein can be used.
-
Protocol 2: Quantification of Degree of Labeling by MALDI-TOF Mass Spectrometry
This method directly measures the mass of the protein before and after labeling, providing a precise determination of the number of attached linkers.
Materials:
-
Unlabeled protein
-
This compound labeled protein
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
Procedure:
-
Sample Preparation:
-
Desalt and purify both the unlabeled and labeled protein samples to remove any interfering salts or reagents.
-
Mix 1 µL of the protein sample (0.1-1 mg/mL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
-
Sample Spotting and Crystallization:
-
Pipette the mixture up and down to ensure homogeneity.
-
Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.[4]
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear positive ion mode, in the appropriate mass range for your protein.
-
Optimize the laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw spectra to obtain the mass of the unlabeled protein (M_protein).
-
In the spectrum of the labeled sample, you will observe a series of peaks corresponding to the unlabeled protein, protein with one label (M_protein + M_linker), protein with two labels (M_protein + 2*M_linker), and so on.
-
The mass of the this compound linker (after conjugation) is known.
-
The average degree of labeling (DOL) is calculated as the weighted average of the different labeled species, based on their relative peak intensities (I). DOL = Σ(n * I_n) / Σ(I_n) where 'n' is the number of labels attached to the protein for a given peak.
-
Visualizations
Chemical Reaction and Labeling Workflow
Caption: Workflow for labeling and quantifying the degree of labeling with this compound.
Experimental Workflow for DOL Determination by Mass Spectrometry
Caption: Experimental workflow for determining the Degree of Labeling (DOL) using MALDI-TOF MS.
References
A Comparative Guide to Biological Activity Assays for PROTACs Synthesized with Azido-PEG3-Ala-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Azido-PEG3-Ala-Boc linker with alternative linker strategies. The information presented is supported by experimental data from various studies to aid in the rational design and evaluation of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.
The this compound linker incorporates several key features:
-
Azido Group: Enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for efficient and modular PROTAC synthesis.[1][2]
-
PEG3 (Polyethylene Glycol) Unit: A three-unit PEG chain enhances the hydrophilicity and solubility of the PROTAC molecule.[3][] The flexibility of the PEG chain can also be crucial for the formation of a productive ternary complex.[]
-
Alanine (Ala): The amino acid residue can provide a specific spatial orientation and rigidity to the linker, which can influence the ternary complex formation and PROTAC efficacy.
-
Boc (tert-Butyloxycarbonyl) Group: A common protecting group in peptide synthesis, which is removed during the final steps of PROTAC assembly.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). Cellular potency is often evaluated by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct comparative data for PROTACs synthesized with the exact this compound linker is limited, the provided data on similar linkers offers valuable insights.
Table 1: Impact of Linker Length and Composition on Protein Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective degradation | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More potent degradation | - | |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | - | Exhibited degradation | - | |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted Phenyl) | - | No degradation | - | |
| BRD4 | CRBN | PEG | 0 PEG units | < 500 | > 90 | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | < 50 | |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | > 90 |
Table 2: Biological Activity of Amino Acid-Based PROTACs
| PROTAC | Target Protein | Linker Composition | IC50 (nM) | DC50 (nM) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Arginine + 1 PEG unit | 0.3595 | 0.85 | |
| Arg-PEG2-Dasa | BCR-ABL | Arginine + 2 PEG units | 0.4321 | - | |
| Arg-PEG3-Dasa | BCR-ABL | Arginine + 3 PEG units | 0.5304 | - | |
| Arg-PEG4-Dasa | BCR-ABL | Arginine + 4 PEG units | 0.4876 | - |
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
4. MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations of PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Caption: Logical Relationship of Linker Properties
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
A Comparative Spectroscopic Guide to Azido-PEG3-Ala-Boc and its Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount for the successful development of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed spectroscopic comparison of Azido-PEG3-Ala-Boc, a heterobifunctional linker, with two key alternatives: Alkyne-PEG3-Ala-Boc and Azido-PEG3-Gly-Boc. By presenting representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, this guide aims to facilitate the identification and quality control of these critical reagents.
This compound is a versatile linker that incorporates a terminal azide group for "click chemistry" applications, a three-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected alanine residue. The choice of linker can significantly impact the physicochemical properties and biological activity of the final conjugate. Therefore, a thorough understanding of the spectroscopic characteristics of these linkers is essential.
Comparative Spectroscopic Analysis
The following tables summarize the representative ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound and its selected alternatives. This data is compiled based on characteristic chemical shifts and absorption frequencies for the respective functional groups.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~4.30 | br s | NH (Boc) |
| ~4.15 | m | CH (Ala) | |
| ~3.65 | m | O-CH₂-CH₂-O (PEG) | |
| ~3.38 | t | N₃-CH₂ | |
| ~1.45 | s | C(CH₃)₃ (Boc) | |
| ~1.35 | d | CH₃ (Ala) | |
| Alkyne-PEG3-Ala-Boc | ~4.30 | br s | NH (Boc) |
| ~4.15 | m | CH (Ala) | |
| ~4.20 | d | C≡C-CH₂ | |
| ~3.65 | m | O-CH₂-CH₂-O (PEG) | |
| ~2.45 | t | C≡CH | |
| ~1.45 | s | C(CH₃)₃ (Boc) | |
| ~1.35 | d | CH₃ (Ala) | |
| Azido-PEG3-Gly-Boc | ~4.95 | br s | NH (Boc) |
| ~3.95 | d | CH₂ (Gly) | |
| ~3.65 | m | O-CH₂-CH₂-O (PEG) | |
| ~3.38 | t | N₃-CH₂ | |
| ~1.45 | s | C(CH₃)₃ (Boc) |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~173.0 | C=O (Ala) |
| ~155.5 | C=O (Boc) | |
| ~80.0 | C(CH₃)₃ (Boc) | |
| ~70.5 | O-CH₂ (PEG) | |
| ~50.5 | N₃-CH₂ | |
| ~49.5 | CH (Ala) | |
| ~28.3 | C(CH₃)₃ (Boc) | |
| ~18.5 | CH₃ (Ala) | |
| Alkyne-PEG3-Ala-Boc | ~173.0 | C=O (Ala) |
| ~155.5 | C=O (Boc) | |
| ~80.0 | C(CH₃)₃ (Boc) | |
| ~78.0 | C≡CH | |
| ~70.5 | O-CH₂ (PEG) | |
| ~69.5 | C≡CH | |
| ~58.5 | C≡C-CH₂ | |
| ~49.5 | CH (Ala) | |
| ~28.3 | C(CH₃)₃ (Boc) | |
| ~18.5 | CH₃ (Ala) | |
| Azido-PEG3-Gly-Boc | ~171.0 | C=O (Gly) |
| ~156.0 | C=O (Boc) | |
| ~80.0 | C(CH₃)₃ (Boc) | |
| ~70.5 | O-CH₂ (PEG) | |
| ~50.5 | N₃-CH₂ | |
| ~42.5 | CH₂ (Gly) | |
| ~28.3 | C(CH₃)₃ (Boc) |
Table 3: Representative FT-IR Data (ATR)
| Compound | Absorption Frequency (cm⁻¹) | Functional Group |
| This compound | ~3300 (br) | N-H stretch (amide) |
| ~2900 | C-H stretch (aliphatic) | |
| ~2100 | N₃ stretch (azide) | |
| ~1710 | C=O stretch (carboxylic acid/urethane) | |
| ~1100 | C-O stretch (ether) | |
| Alkyne-PEG3-Ala-Boc | ~3300 (br) | N-H stretch (amide) & C≡C-H stretch (alkyne) |
| ~2900 | C-H stretch (aliphatic) | |
| ~2120 | C≡C stretch (alkyne) | |
| ~1710 | C=O stretch (carboxylic acid/urethane) | |
| ~1100 | C-O stretch (ether) | |
| Azido-PEG3-Gly-Boc | ~3300 (br) | N-H stretch (amide) |
| ~2900 | C-H stretch (aliphatic) | |
| ~2100 | N₃ stretch (azide) | |
| ~1710 | C=O stretch (carboxylic acid/urethane) | |
| ~1100 | C-O stretch (ether) |
Key Spectroscopic Differentiators
-
Azide vs. Alkyne: The most prominent difference between this compound and Alkyne-PEG3-Ala-Boc is the presence of the azide or alkyne functional group. In IR spectroscopy, the azide group exhibits a strong, sharp absorption band around 2100 cm⁻¹, while the terminal alkyne shows a C≡C stretch at approximately 2120 cm⁻¹ and a C≡C-H stretch around 3300 cm⁻¹. In ¹H NMR, the terminal alkyne proton appears as a triplet around 2.45 ppm.
-
Alanine vs. Glycine: The substitution of alanine with glycine can be clearly observed in both ¹H and ¹³C NMR. In the ¹H NMR of Azido-PEG3-Gly-Boc, the characteristic doublet for the alanine methyl group (~1.35 ppm) and the multiplet for the alpha-proton (~4.15 ppm) are absent. Instead, a doublet for the glycine alpha-protons is observed around 3.95 ppm. In the ¹³C NMR, the signals for the alanine methyl and alpha-carbon are replaced by a single signal for the glycine alpha-carbon at approximately 42.5 ppm.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its alternatives.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For viscous oils, a thin film can be applied to the crystal.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted.
-
Data Processing: Process the spectrum using the instrument's software. This may include baseline correction and peak labeling to identify the frequencies of key absorption bands.
By following these protocols and using the provided representative data as a reference, researchers can confidently identify and assess the purity of this compound and its alternatives, ensuring the quality and reproducibility of their downstream applications in drug development and bioconjugation.
Safety Operating Guide
Proper Disposal of Azido-PEG3-Ala-Boc: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides detailed procedures for the proper disposal of Azido-PEG3-Ala-Boc, a PEG-based PROTAC linker, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the potential hazards associated with the azide functional group.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and be aware of the following primary hazards:
-
Azide Moiety : Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light. They are also highly toxic.
-
Reactivity : Azides can react with acids to form hydrazoic acid, which is a toxic and explosive gas. They can also form explosive metal azides if they come into contact with certain metals, such as lead or copper, which may be present in plumbing.
Therefore, under no circumstances should this compound or its waste be disposed of down the drain.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company.
1. Waste Collection and Segregation:
-
Container : Use a designated, properly labeled, and chemically resistant container for collecting waste this compound. The container should be made of a material that is compatible with organic azides, such as polyethylene. Avoid containers with metal caps or liners.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. Include the appropriate hazard symbols (e.g., explosive, toxic).
-
Segregation : Keep the waste container for this compound separate from other waste streams, especially acidic waste, to prevent the formation of hydrazoic acid.
2. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.
-
The storage area should be a designated satellite accumulation area for hazardous waste, in accordance with your institution's environmental health and safety (EHS) guidelines.
3. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the container.[1]
-
Follow all institutional and local regulations for the packaging and handover of the hazardous waste. The primary disposal route for such compounds is through an approved waste disposal plant.[1]
Quantitative Data Summary
For the safe handling and disposal of this compound and related compounds, several key quantitative parameters should be considered. The following table summarizes these critical values.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | DC Chemicals SDS |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | DC Chemicals SDS |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Fisher Scientific SDS |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Azido-PEG3-Ala-Boc
Essential Safety and Handling Guide for Azido-PEG3-Ala-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This compound is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and contains an azido group, which requires specific handling due to the potential hazards associated with this functional group.[1][2]
Hazard Identification and Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[3][4] While larger, more complex organic azides are generally less volatile and shock-sensitive than smaller ones, it is crucial to handle all azido compounds with care.[5] Key hazards include:
-
Toxicity: Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Explosive Potential: Avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.
-
Reactivity: Azido compounds can react with heavy metals, strong acids, and oxidizing agents to form highly toxic and explosive substances. Never use metal spatulas for handling.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C14H26N4O7 | |
| Molecular Weight | 362.38 g/mol | |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | |
| Purity | >96% (example from a related compound) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A fully buttoned laboratory coat must be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation of the compound, which can be a primary route of exposure. |
Experimental Protocol: Safe Handling and Disposal
This protocol provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Pre-Experiment Preparation
-
Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible. A spill kit appropriate for hazardous chemicals should also be available.
-
Work Area Setup: All manipulations should be performed in a certified chemical fume hood. Line the work surface with absorbent, disposable bench paper to contain any spills.
Handling and Experimental Procedures
-
Weighing: Use plastic or ceramic spatulas to handle the solid compound. Do not use metal spatulas. Weigh the compound in a ventilated balance enclosure to avoid inhalation of dust particles.
-
Solution Preparation: If preparing a solution, add the solvent slowly to the solid to minimize aerosol generation.
-
Reaction Setup: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure. Avoid using ground glass joints, as friction can cause an explosion. If unavoidable, ensure they are well-lubricated.
-
Heating: Avoid excessive heat. If heating is necessary, use a controlled heating mantle and monitor the temperature closely.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store at the recommended temperature of -20°C for the powder form.
-
Store away from incompatible materials such as strong acids, oxidizing agents, and heavy metals.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Waste Disposal
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not pour azide-containing solutions down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound from hazard assessment to disposal and emergency response.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
